molecular formula C44H56 B1254135 p-Tertbutylcalix[4]arene

p-Tertbutylcalix[4]arene

Cat. No.: B1254135
M. Wt: 584.9 g/mol
InChI Key: NQDKUFSXHCWNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Calixarenes as Macrocyclic Scaffolds

Calixarenes are a class of macrocyclic compounds formed from the condensation of a phenol (B47542) and an aldehyde. Their name is derived from the Greek word "calix," meaning chalice or vase, which aptly describes their three-dimensional shape. researchgate.net This unique cup-like structure, featuring a defined upper and lower rim and a central cavity, makes them ideal candidates for host-guest chemistry. rsc.orgwiley.com

The significance of calixarenes as macrocyclic scaffolds stems from several key features:

Synthetic Accessibility: They can be prepared in substantial quantities from readily available starting materials. rsc.orgnih.gov

Tunable Cavity Size: The size of the macrocyclic cavity can be controlled by varying the number of phenol units, leading to calix[n]arenes where 'n' typically ranges from 4 to 8. rsc.orgnih.gov

These attributes make calixarenes highly versatile platforms for the design of receptors for a diverse range of guest species, including cations, anions, and neutral molecules. rsc.orgresearchgate.net Their ability to be tailored for specific applications has led to their use in areas such as ion sensing, molecular recognition, and catalysis. rsc.orgresearchgate.net

Unique Structural Features of p-Tertiary-butylcalixisuct.ruarene for Molecular Recognition

p-tert-butylcalix isuct.ruarene, specifically, possesses a set of structural characteristics that make it exceptionally well-suited for molecular recognition studies. It is a cyclic tetramer derived from p-tert-butylphenol and formaldehyde (B43269). researchgate.net

Key structural features include:

Defined Cavity: The molecule has a well-defined hydrophobic cavity that can encapsulate guest molecules of complementary size and shape. nih.govresearchgate.net

Conformational Flexibility: The calix isuct.ruarene framework can exist in four distinct conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. scienceasia.org The cone conformation is often the most stable due to intramolecular hydrogen bonding between the hydroxyl groups on the lower rim. This conformational control is crucial for pre-organizing the host for specific guest binding. scienceasia.orgrsc.org

Functionalizable Rims: The upper rim is decorated with bulky tert-butyl groups, which enhance the depth of the cavity and influence its solubility. The lower rim consists of phenolic hydroxyl groups that can be readily functionalized to introduce specific binding sites. wiley.comrsc.org For instance, modification of the lower rim with ether or ester groups can create selective ionophores for metal ions. wiley.com

The combination of a pre-organized cavity and the ability to introduce specific functionalities allows p-tert-butylcalix isuct.ruarene to exhibit high selectivity in molecular recognition. researchgate.net It can form stable inclusion complexes with a variety of guest molecules, a property that has been extensively studied using techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography. nih.govtandfonline.com

Historical Context and Evolution of Academic Investigation

The initial investigations into the products of the reaction between phenols and formaldehyde date back to the early 20th century. However, it was not until the 1970s that the cyclic nature of these compounds was fully elucidated and the term "calixarene" was coined by C. David Gutsche. researchgate.netchimicatechnoacta.ru His work laid the foundation for the systematic study of these macrocycles.

The evolution of academic investigation into p-tert-butylcalix isuct.ruarene can be broadly categorized into several phases:

Synthesis and Structural Elucidation: Early research focused on developing reliable synthetic procedures and characterizing the fundamental structure and conformational properties of the molecule. researchgate.netacs.org This included establishing the conditions to selectively obtain the cyclic tetramer and understanding the factors governing its conformational isomers. scienceasia.org

Host-Guest Chemistry: Following the structural characterization, the focus shifted to exploring the host-guest chemistry of p-tert-butylcalix isuct.ruarene. Researchers began to investigate its ability to form complexes with a wide range of metal ions and small organic molecules. tandfonline.comiucr.org

Functionalization and Application: More recent research has concentrated on the chemical modification of the p-tert-butylcalix isuct.ruarene scaffold to create more sophisticated receptors and functional materials. isuct.rubeilstein-journals.org This has led to the development of calixarene-based sensors, extractants for environmental remediation, and even materials with potential biological applications. nih.govroyalsocietypublishing.orgmdpi.com

The continuous development of analytical techniques, such as high-performance liquid chromatography (HPLC) and advanced NMR spectroscopy, has been instrumental in advancing the understanding of these complex systems. acs.org Today, p-tert-butylcalix isuct.ruarene remains a subject of intense academic and industrial research, with new applications and more intricate molecular assemblies continually being discovered. rsc.org

Data Tables

Table 1: Conformational Isomers of Calix isuct.ruarene

ConformationDescription
Cone All four phenolic units point in the same direction.
Partial Cone Three phenolic units point in one direction, and one points in the opposite direction.
1,2-Alternate Two adjacent phenolic units point in opposite directions.
1,3-Alternate Two opposing phenolic units point in opposite directions.

Table 2: Timeline of Key Developments in p-Tertiary-butylcalix isuct.ruarene Research

YearDevelopmentKey Contributor(s)
1978 The term "Calixarene" is introduced to describe the cup-like shape of the tetramer.C. David Gutsche
1989 Publication of "Calixarenes" by the Royal Society of Chemistry, a foundational text in the field.C. David Gutsche
1999 Development of an HPLC assay for the baseline resolution of large calixarenes (n=9-20).American Chemical Society
2016 Investigation into the solvent extraction behavior of p-tert-butylsulfonylcalix isuct.ruarene for Cs(I) and Sr(II).MDPI

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C44H56

Molecular Weight

584.9 g/mol

IUPAC Name

4,10,16,22-tetratert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene

InChI

InChI=1S/C44H56/c1-41(2,3)37-17-13-29-21-33(37)25-30-14-18-38(42(4,5)6)34(22-30)27-32-16-20-40(44(10,11)12)36(24-32)28-31-15-19-39(43(7,8)9)35(23-31)26-29/h13-24H,25-28H2,1-12H3

InChI Key

NQDKUFSXHCWNFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2CC3=CC(=C(C=C3)C(C)(C)C)CC4=CC(=C(C=C4)C(C)(C)C)CC5=CC(=C(C=C5)C(C)(C)C)CC(=C2)C=C1

Synonyms

p-tertbutylcalix(4)arene

Origin of Product

United States

Synthetic Methodologies and Functionalization Strategies

Core Synthesis of p-Tertbutylcalixorgsyn.orgarene

The most established method for synthesizing p-tert-butylcalix orgsyn.orgarene is the base-catalyzed condensation of p-tert-butylphenol and formaldehyde (B43269). orgsyn.orgmdpi.com This procedure typically involves two main stages: the preparation of a linear oligomeric "precursor" and its subsequent cyclization.

Initially, p-tert-butylphenol is reacted with formaldehyde in the presence of a catalytic amount of a base, such as sodium hydroxide (B78521). orgsyn.org The mixture is heated, leading to the evaporation of water and the formation of a highly viscous, yellow to brown mass. orgsyn.org This material is a mixture of linear and cyclic oligomers.

In the second stage, this precursor is dissolved in a high-boiling point solvent like diphenyl ether and heated to reflux. orgsyn.org This high-temperature treatment, often under a nitrogen atmosphere, promotes a thermodynamically controlled cyclization process, yielding the cyclic tetramer, p-tert-butylcalix orgsyn.orgarene, as the major product. orgsyn.org The product precipitates upon cooling and addition of a less polar solvent like ethyl acetate (B1210297) and can be purified by recrystallization from solvents such as toluene (B28343). orgsyn.org

Parameter Condition
Reactants p-tert-butylphenol, Formaldehyde
Catalyst Sodium Hydroxide (NaOH)
Solvent (Cyclization) Diphenyl ether
Temperature (Precursor) 100–120°C
Temperature (Cyclization) Reflux (ca. 259°C)
Typical Yield ~61% (crude)

Lower Rim Functionalization Approaches

The four hydroxyl groups at the lower rim of the calixarene (B151959) are primary sites for modification. Functionalization can be controlled to achieve mono-, di-, tri-, or tetra-substitution, allowing for the precise construction of complex host molecules. The inherent acidity of these phenolic hydroxyls facilitates their reaction with various electrophiles in the presence of a base.

Achieving selective mono-functionalization can be challenging due to the reactivity of the four equivalent hydroxyl groups. One effective strategy is the use of a weak base, which deprotonates only one hydroxyl group, allowing for subsequent reaction with an alkylating agent. Another powerful method involves the mono-de-O-functionalization of a disubstituted calixarene. For instance, reacting a 1,3-disubstituted p-tert-butylcalix orgsyn.orgarene with titanium tetrachloride (TiCl₄) can selectively cleave one of the functional groups, yielding the mono-substituted product after hydrolysis. nih.govresearchgate.netacs.org This de-functionalization approach has been used to synthesize a variety of mono-substituted calix orgsyn.orgarenes with pendant groups like ethoxycarbonylmethyloxy, cyanomethyloxy, and 4-bromobutyloxy. nih.govresearchgate.net Additionally, methyl carbonate ionic liquids have been shown to selectively deprotonate a single hydroxyl group, enabling high-yield mono-alkylation with alkyl halides or sulfates. rsc.org

Selective di-substitution can yield two primary isomers: the 1,3-distal and the 1,2-proximal products.

1,3-Distal Substitution : This is often the thermodynamically favored product when using approximately two equivalents of an alkylating agent with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The initial substitution at one hydroxyl group appears to increase the acidity of the distal hydroxyl, favoring the second substitution at the opposite side of the cavity. beilstein-journals.org This pattern is commonly used to bridge the lower rim, for example, by reacting the calixarene with polyethylene (B3416737) glycol bis(bromoacetates). nih.gov

1,2-Proximal Substitution : Achieving this pattern is generally more complex. One reported strategy involves a Ti(IV)-assisted 1,2-bis-demethylation of a tetramethoxy-p-tert-butylcalix orgsyn.orgarene, which provides a route to 1,2-dihydroxy derivatives that can be further functionalized. rsc.org The formation of a hydrogen bond between a substituent and a neighboring hydroxyl group has also been noted to influence the substitution order, favoring the proximal arrangement. utwente.nl

Exhaustive functionalization of all four lower rim hydroxyl groups is the most straightforward modification. This is typically achieved by using a stoichiometric excess of a strong base (e.g., sodium hydride, NaH) to ensure complete deprotonation, followed by the addition of an excess of the desired electrophile, such as an alkyl halide. d-nb.info This approach has been widely used to append a variety of functional groups, including simple alkyl chains, ester groups, and more complex ligating arms, effectively "locking" the calixarene into the cone conformation. d-nb.infoacs.org For example, p-tert-butylcalix orgsyn.orgarene-tetra-O-acetate is synthesized via this exhaustive approach and has been used as a nanoreactor. rsc.org

The lower rim is frequently decorated with specific functional groups to create receptors for ions or neutral molecules.

Amides : Amide functionalities are commonly introduced by first reacting p-tert-butylcalix orgsyn.orgarene with ethyl bromoacetate (B1195939) to yield tetra-ester derivatives. nih.gov The esters are then hydrolyzed to carboxylic acids, converted to the corresponding acid chlorides, and finally reacted with a desired amine to form the tetra-amide product. nih.govresearchgate.net

Crown Ethers : Calixcrown ethers are synthesized by bridging two phenolic oxygens, typically in a 1,3-distal arrangement, with a polyoxyethylene chain. nih.gov Azo benzene (B151609) derivatized crown p-tert-butylcalix orgsyn.orgarenes have been synthesized in a stepwise manner to create a 1,3-bridged structure. nih.gov

Bipyridyl Carboxylates : Ligands containing bipyridine units have been prepared by selectively functionalizing the 1,3-positions of the lower rim with 2,2′-bipyridine moieties. nih.gov

Hydrazides : Novel lower rim α-hydrazinotetrazolocalix orgsyn.orgarene derivatives have been synthesized through a Ugi-azide four-component reaction starting from a calixarene dihydrazide. rsc.org

Amino Groups : Amino groups can be introduced via several routes. One method involves the O-alkylation with ω-bromonitriles, followed by reduction of the nitrile groups. mdpi.com Another approach uses ω-bromophthalimides for the initial alkylation, followed by cleavage with hydrazine (B178648) to liberate the primary amine. researchgate.net A chitosan-p-tert-butylcalix orgsyn.orgarene polymer has been synthesized by forming a urea (B33335) linkage between chitosan (B1678972) and a 1,3-diamine derivative of the calixarene. royalsocietypublishing.org

Azides : Azide groups serve as versatile handles for further modification via "click chemistry." They can be introduced to the lower rim, for example, through a Ugi-azide reaction involving a calixarene dihydrazide, an isocyanide, a ketone, and trimethylsilyl (B98337) azide. rsc.org

Upper Rim Functionalization Approaches

Modification of the upper rim typically requires harsher conditions than lower rim functionalization and usually begins with the removal of the bulky tert-butyl groups. rsc.org This de-tert-butylation is often accomplished by treating the calixarene with aluminum chloride (AlCl₃) in toluene, which exposes the para-positions of the phenolic rings for subsequent electrophilic substitution. rsc.orgutwente.nl

Once the para-positions are accessible, a variety of functional groups can be introduced:

Nitration : The de-tert-butylated calixarene can be nitrated using standard nitrating agents. These nitro groups can then be reduced to amino groups, providing a key entry point for further derivatization. beilstein-journals.orgresearchgate.net

Halogenation : Direct halogenation is possible. For example, a di-de-tert-butylated dimethoxycalix orgsyn.orgarene can be mercurated and subsequently reacted with iodine to yield a diiodo-calix orgsyn.orgarene. utwente.nl This diiodo intermediate is a valuable precursor for forming carbon-carbon bonds via coupling reactions. utwente.nlnih.gov

Formylation : Formyl groups can be introduced, which can then be used in a wide range of subsequent reactions to build more complex structures.

Electrophilic Aromatic Substitution (e.g., halogenation, acylation, diazo coupling)

The upper rim of p-tert-butylcalix tubitak.gov.trarene, occupied by the tert-butyl groups, can be functionalized through electrophilic aromatic substitution, often requiring the initial removal of the tert-butyl groups. nih.gov However, direct substitution reactions are also established methodologies. scbt.comorionchem.comottokemi.comalfa-chemistry.com

Halogenation: The introduction of bromine atoms onto the upper rim is a key step for further functionalization, typically via metalation-coupling strategies. A direct method for ipso-bromination of p-tert-butylcalix tubitak.gov.trarenes using molecular bromine has been developed, which can yield tetra-bromocalix tubitak.gov.trarene in a single step with yields greater than 90%. researchgate.net Key parameters for successful ipso-bromination include the exclusion of light, temperature control, purity of the starting material, choice of solvent, and the rate of bromine addition. researchgate.net

Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups at the para-positions of the calixarene rings. This one-pot procedure involves reacting calixarenes with various acyl chlorides to produce p-acyl derivatives in moderate to good yields. researchgate.net The conformation and degree of substitution in acylated products can be influenced by the catalyst and reaction conditions. For instance, using AlCl₃ or NaH as a catalyst for the reaction of p-tert-butylcalix tubitak.gov.trarene with p-substituted benzoyl chlorides can result in tetrasubstituted products with cone, partial cone, or 1,3-alternate conformations. semanticscholar.org

Diazo Coupling: Azo-functionalized calixarenes are synthesized through diazo-coupling reactions, linking aniline (B41778) derivatives or other aromatic amines to the calixarene scaffold. researchgate.netdergipark.org.tr This method has been used to prepare various chromogenic azocalix tubitak.gov.trarene derivatives. For example, diazo-coupling of calix tubitak.gov.trarene with compounds like 4-methoxy-, 4-ethyl-, and 4-nitroaniline (B120555) has been successfully demonstrated. researchgate.netdergipark.org.tr These reactions are pivotal for creating sensors and molecular switches. Diazo-coupling calix tubitak.gov.trarenes have shown a strong binding ability and high extractability for metal cations like Fe³⁺. tubitak.gov.tr

Interactive Table: Examples of Electrophilic Aromatic Substitution on p-Tert-butylcalix tubitak.gov.trarene
Reaction TypeReagents/ConditionsProductYieldReference
ipso-BrominationBromine, Methylene (B1212753) Chloride, Dark, Controlled Temp.Tetra-bromocalix tubitak.gov.trarene>90% researchgate.net
AcylationAcyl Chlorides, AlCl₃p-Acylcalix[n]arenesModerate to Good researchgate.net
Diazo Coupling4-Acetanilidazo Diazonium Salt, Pyridine (B92270)p-(4-Acetanilidazo)calix tubitak.gov.trarene- tubitak.gov.tr
Diazo Coupling4-Methoxy, 4-ethyl, 4-chloro, or 4-bromoanilineAzocalix tubitak.gov.trarenes79-92% dergipark.org.tr

Introduction of Macrocyclic Rings (e.g., triazolyl amphiphiles, squaramides, pyrene)

Triazolyl Amphiphiles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry is a powerful tool for attaching triazole-containing moieties to the calixarene scaffold. New amphiphilic water-soluble calix tubitak.gov.trarene derivatives have been synthesized with two or four polyammonium groups on the upper rim via CuAAC. beilstein-journals.orgbeilstein-journals.org The synthesis involves creating azide-functionalized calixarenes, which then react with terminal alkynes to form the triazole rings. beilstein-journals.orgmdpi.com These macrocycles can form stable aggregates in aqueous solutions. beilstein-journals.orgbeilstein-journals.org

Squaramides: Chiral organocatalysts based on the p-tert-butylcalix tubitak.gov.trarene scaffold have been developed by incorporating squaramide functionalities. The synthesis typically involves reacting a diamine derivative of p-tert-butylcalix tubitak.gov.trarene with a dimethyl squarate. beilstein-journals.org These bifunctional catalysts, often possessing both squaramide and tertiary amine groups, have been used in asymmetric Michael additions. beilstein-journals.orgbeilstein-journals.org

Pyrene (B120774): Pyrene moieties can be appended to the calixarene framework, often in conjunction with other functional groups like triazoles. For instance, a pyrenyl-appended triazole-based calix tubitak.gov.trarene derivative has been reported. acs.org Pyrene is also utilized as a fluorescent probe to study the aggregation properties, such as determining the critical aggregation concentration (CAC), of functionalized calixarenes like triazolyl amphiphiles. beilstein-journals.orgbeilstein-journals.org

Selective Functionalization Control and Optimization

Achieving selectivity in the functionalization of the calixarene's multiple reactive sites is crucial for creating sophisticated molecular receptors and devices.

Regioselective Synthesis Methodologies

Significant progress has been made in controlling the substitution pattern on the lower rim of p-tert-butylcalix tubitak.gov.trarene.

1,3-Distal Functionalization: It is possible to selectively functionalize the hydroxyl groups at the 1,3- (or distal) positions. This has been achieved using various electrophiles such as ethyl bromoacetate and chloroacetonitrile. rsc.orgrsc.org X-ray diffraction analysis of a 1,3-dinitrile derivative confirmed a highly distorted cone conformation where the two phenolic rings are tilted inwards, while the two ether-bearing rings are nearly parallel. rsc.orgrsc.org

1,2-Proximal Functionalization: The selective functionalization at adjacent 1,2- (or proximal) positions is more challenging but has been accomplished. A Ti(IV)-assisted reaction enabled the first 1,2-bis-demethylation of tetramethoxy-p-tert-butylcalix tubitak.gov.trarene, paving the way for a new class of calixarene-based bis-crown ethers. rsc.org

Microwave-Assisted Functionalization

The application of microwave irradiation has emerged as a powerful technique to accelerate and improve the efficiency of calixarene synthesis and functionalization. nih.govthieme-connect.com

Reduced Reaction Times: Microwave-assisted alkylations of calixarenes can drastically reduce reaction times from days to under 45 minutes. nih.gov

Higher Yields and Selectivity: Compared to conventional heating, microwave methods have been shown to produce higher yields and greater selectivity for certain products, such as 1,3-disubstituted derivatives. nih.govwiley.com This method proved to be the only effective tool for certain aromatic nucleophilic substitutions on the calixarene lower rim, where conventional heating failed to yield any product even after 72 hours. wiley.com The synthesis of various derivatives, including water-soluble azocalix tubitak.gov.trarenes and glycoconjugates, has been successfully performed using this technique. beilstein-journals.orgnih.gov

Ionic Liquid-Mediated Reaction Systems

Ionic liquids (ILs) have been employed as alternative reaction media, offering unique advantages in the synthesis of calixarene derivatives.

Selective Mono-alkylation: Methyl carbonate ionic liquids have been used to achieve selective mono-deprotonation of p-tert-butylcalix tubitak.gov.trarene, leading to the formation of a mono-anionic salt. rsc.org This salt can then be reacted with alkylating agents to form a single, mono-alkylated product in high yield, avoiding the use of harsh alkali metal bases and improving selectivity. rsc.org

Extraction Systems: While primarily used in separation science, the use of calixarene-crown ether derivatives in ionic liquids for ion extraction also points to the compatibility and potential of these media for synthetic applications. scirp.org

Multicomponent Reactions for Advanced p-Tert-butylcalixtubitak.gov.trarene Derivatives

Multicomponent reactions (MCRs), which form complex products in a single step from three or more reactants, are highly efficient for creating highly functionalized calix tubitak.gov.trarene derivatives. rsc.orgrsc.org

Ugi and Biginelli Reactions: p-tert-Butylcalix tubitak.gov.trarene derivatives, particularly dialdehydes, serve as excellent platforms for MCRs. The Ugi four-component reaction (Ugi-4CR) has been used to produce calix tubitak.gov.trarene peptoids by reacting a calixarene dialdehyde (B1249045) with an isocyanide, a primary amine, and a carboxylic acid. rsc.orgrsc.org Similarly, a zirconium-calixarene complex has been shown to be an efficient catalyst for the Biginelli reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones. nih.govacs.orgacs.org

Kabachnik-Fields Reaction: This three-component reaction has been employed to synthesize novel calix tubitak.gov.trarene-based α-aminophosphonate derivatives. Aminoalkyl derivatives of p-tert-butylcalix tubitak.gov.trarene are used as the amine component to build α-aminophosphonate fragments at the lower rim of the calixarene. rsc.orgrsc.org

Interactive Table: Multicomponent Reactions with p-Tert-butylcalix tubitak.gov.trarene Scaffolds
MCR TypeCalixarene ComponentOther ReactantsResulting DerivativeReference
Biginelli ReactionCl₂Zr–BPC complex (catalyst)p-Hydroxybenzaldehyde, Ethyl acetoacetate, UreaBiginelli adducts nih.gov
Ugi 4-Component Reaction1,3-Dialdehyde calix tubitak.gov.trareneIsocyanide, Primary amine, Carboxylic acidα-Acylamido amides (Peptoids) rsc.org, rsc.org
Kabachnik-Fields ReactionAminoalkyl calix tubitak.gov.trareneAldehyde, Dialkyl phosphite (B83602)α-Aminophosphonates rsc.org, rsc.org
Knoevenagel-TypeCalix tubitak.gov.trarene dialdehydeMeldrum's acid, Isocyanides, Primary aminesHexamides rsc.org

Conformational Analysis and Dynamics

Inherent Conformational Isomerism of p-Tertiary-butylcalixnih.govarene

The inherent flexibility of the p-tert-butylcalix nih.govarene scaffold arises from the rotation of the individual phenol (B47542) rings around the axis passing through the meta-carbons connected to the methylene (B1212753) bridges. koreascience.kr This rotation allows the phenolic units to orient themselves in different "up" or "down" positions relative to the central annulus of the macrocycle. acs.org This leads to four primary conformational isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. wikipedia.orgiucr.org

Cone: In the cone conformation, all four phenolic hydroxyl groups are oriented on the same side of the molecule, creating a distinct basket or cup-shaped cavity. wikipedia.orgresearchgate.net This isomer is often the most stable in the parent, unsubstituted p-tert-butylcalix nih.govarene due to a stabilizing network of intramolecular hydrogen bonds among the four lower-rim hydroxyl groups. wikipedia.orgscienceasia.org

Partial Cone: This conformer arises when one of the four phenolic units is inverted, pointing in the opposite direction to the other three. iucr.orgscienceasia.org

1,2-Alternate: In the 1,2-alternate conformation, two adjacent phenolic units are oriented in one direction, while the other two adjacent units are flipped to the opposite side. acs.orgiucr.org

1,3-Alternate: This conformation features two opposing (distal) phenolic units pointing in one direction, with the other two opposing units oriented in the reverse direction. iucr.orgscienceasia.org

These conformers are typically in a dynamic equilibrium in solution, with the energy barriers between them being low enough to allow for interconversion. wikipedia.orgkoreascience.kr However, the distribution of these isomers at equilibrium can be significantly influenced by various external and internal factors.

Factors Influencing Conformational Preferences

The equilibrium between the cone, partial cone, 1,2-alternate, and 1,3-alternate conformations is not static and can be manipulated. The preference for a particular conformer is dictated by a delicate balance of steric, electronic, and environmental effects.

Modification of the p-tert-butylcalix nih.govarene structure, either at the lower (phenolic) rim or the upper rim, is a primary method for influencing conformational preference.

Lower Rim Substitution: Alkylation of the phenolic hydroxyl groups on the lower rim disrupts the intramolecular hydrogen bonding that stabilizes the cone conformation. The size of the alkyl groups is a critical factor. For instance, introducing propyl or bulkier groups can effectively halt conformational changes, essentially "locking" the molecule into a specific arrangement. iucr.org In a study on p-tert-butylcalix nih.govarene derivatives with trans-alkyl substituents on opposite methylene bridges, it was found that increasing the bulk of the alkyl group (from methyl to isopropyl to tert-butyl) destabilized conformations where the substituent was in an axial position. nih.govacs.org This steric hindrance caused a shift from the cone conformation, which is preferred with smaller methyl groups, to the 1,2-alternate conformation being the major form for the bulkier tert-butyl derivative, even in polar solvents. nih.govacs.org

Bridging Modifications: Introducing bridges that span across the lower rim can also dictate the conformational outcome. In one study, bridging two opposite phenoxy oxygens with a flexible propylene (B89431) diamine group still allowed for cone, partial cone, and 1,3-alternate conformations to be possible. scienceasia.org However, cyclization of a related derivative by reductive coupling to form a more rigid azobenzene (B91143) bridge confined the calixarene (B151959) unit to the cone conformation. scienceasia.org

The binding of guest molecules within the calixarene cavity can have a profound impact on the conformational equilibrium, often inducing a shift to the conformer that best accommodates the guest.

Neutral Molecules: The inclusion of solvent molecules can act as a template, favoring a specific conformation. For example, X-ray crystallographic studies have shown that the presence of an acetonitrile (B52724) guest molecule within the cavity of 2-pyridylmethoxy derivatives of p-tert-butylcalix nih.govarene induces a notable conformational change. researchgate.netmdpi.com The macrocycle adopts a more open cone conformation to accommodate the guest, which forms C–H···π interactions with the aromatic walls. mdpi.com Similarly, the inclusion of a methanol (B129727) molecule has been observed to be stabilized within the channels of a derivatized calixarene crystal structure. mdpi.com The complexation of neutral guests at the upper rim can be significantly enhanced by the presence of a cation bound at the lower rim, indicating a synergistic relationship between the two binding sites. tudublin.ie

Cations: The complexation of metal cations at the lower rim can preorganize the calixarene cup. mdpi.com Density Functional Theory (DFT) calculations on the complexation of alkali metal cations (Li+, Na+, K+, Rb+, Cs+) with calix nih.govarene showed that the larger cations (K+, Rb+, and Cs+) preferentially complex with the cone conformer, where their inclusion is driven by cation-π interactions with the aromatic rings. tandfonline.com In contrast, the smaller Li+ and Na+ cations are located primarily in the lower rim. tandfonline.com The use of potassium ions as a template in the alkylation of disubstituted calix nih.govarenes has been shown to selectively produce the 1,3-alternate and partial cone isomers, providing strong evidence for a template effect on the conformation of the reactant. rsc.org

Table 1: Influence of Substituents and Guests on Conformation

Calix nih.govarene Derivative Influencing Factor Resulting Conformation(s) Reference
1,3-dimethyl ether of p-tert-butylcalix nih.govarene with trans-methyl groups on bridges Steric hindrance (less bulky) Cone and 1,2-alternate coexist nih.govacs.org
1,3-dimethyl ether of p-tert-butylcalix nih.govarene with trans-t-butyl groups on bridges Steric hindrance (more bulky) 1,2-alternate preferred nih.govacs.org
25,27-[di(2-ethoxy)azobenzene]-26,28-dimethoxy-p-tert-butylcalix nih.govarene Rigid bridging group Confined to cone conformation scienceasia.org
2-pyridylmethoxy derivative of p-tert-butylcalix nih.govarene Acetonitrile guest inclusion More open cone conformation mdpi.com
p-tert-butylcalix nih.govarene K+, Rb+, Cs+ guest inclusion Endo-complexation with cone conformer tandfonline.com
Disubstituted p-tert-butylcalix nih.govarene Potassium cation (template effect during reaction) Selective formation of 1,3-alternate rsc.org

The choice of solvent can significantly alter the conformational landscape of p-tert-butylcalix nih.govarene and its derivatives. The polarity of the solvent is a particularly influential parameter.

In a study of p-tert-butylcalix nih.govarene derivatives with trans-alkyl substituents on the methylene bridges, increasing the solvent polarity was found to increase the relative population of the cone conformer for derivatives with methyl and isopropyl substituents. nih.govacs.org For a derivative where both cone and 1,2-alternate forms coexisted in chloroform (B151607) (CDCl3), a more polar solvent shifted the equilibrium toward the cone form. nih.govacs.org Similarly, the conformational distribution of the tetramethyl ether of p-tert-butylcalix nih.govarene is strongly influenced by the solvent used. researchgate.net It was also noted that the inclusion of small solvent molecules like carbon disulfide (CS2) into the cavity can occur, affecting the geometry of the cone conformation. researchgate.net Investigations into tetra-O-ethyl-p-tert-butylcalix nih.govarene showed that different conformers—cone, partial cone, and 1,2-alternate—could be isolated as crystals simply by using different solvents for crystallization via slow evaporation. iucr.org

Table 2: Solvent Influence on the Conformation of a trans-methyl-substituted p-tert-butylcalix nih.govarene derivative

Solvent Polarity Observed Effect Reference
CDCl3 Less Polar Coexistence of cone and 1,2-alternate forms nih.govacs.org
More Polar Solvents More Polar Increased relative population of the cone form nih.govacs.org

Strategies for Conformational Locking and Preorganization

For many applications in host-guest chemistry and materials science, the inherent flexibility of calixarenes is a disadvantage. Therefore, significant research has focused on strategies to "lock" the p-tert-butylcalix nih.govarene into a single, predictable conformation. This preorganization enhances binding selectivity and affinity by minimizing the entropic penalty associated with the guest-induced conformational changes.

The most common strategy is the introduction of bulky substituents on the lower rim, as discussed previously. By replacing the phenolic hydrogens with groups larger than ethyl, such as propyl or benzyl, the rotation of the phenyl rings through the annulus is prevented, effectively freezing the conformation. wikipedia.orgiucr.org For example, tetra-alkylation with sufficiently large groups immobilizes the cone conformation. acs.org

Another powerful strategy is to bridge two or more of the lower rim positions. Creating a rigid linkage across the calixarene, for instance, between the 1,3-distal phenolic oxygens, can effectively lock the conformation. scienceasia.org Highly selective preparations of conformationally rigid 1,3-alternate and partial cone isomers have been achieved through controlled alkylation reactions that introduce bridging elements or specific substitution patterns that favor one isomer over others. rsc.orgrsc.org The coordination of metal ions can also serve as a method of preorganization, locking the structure into a specific conformation suitable for further reactions or guest binding. mdpi.comacs.org

Supramolecular Recognition and Host Guest Chemistry

Principles of Molecular Recognition by p-Tert-butylcalixrsc.orgarene Scaffolds

The molecular recognition capabilities of p-tert-butylcalix rsc.orgarene are rooted in its unique three-dimensional architecture and the interplay of various non-covalent interactions. The scaffold consists of four p-tert-butylphenol units linked by methylene (B1212753) bridges, creating a pre-organized hydrophobic cavity. nih.gov This inherent structure minimizes the entropic penalty upon guest binding. The recognition process is governed by several key principles:

Host Preorganization: The calixarene (B151959) framework provides a well-defined, semi-rigid cavity, often referred to as a molecular basket, which is complementary in size and shape to potential guest molecules. nih.govrsc.org The tert-butyl groups on the upper rim contribute to the formation of a deep, hydrophobic pocket, while the phenolic hydroxyl groups on the lower rim offer sites for specific interactions and further functionalization. rsc.orgrsc.org

Non-Covalent Interactions: Host-guest complexation is driven by a combination of forces. These include hydrogen bonding, particularly involving the lower-rim hydroxyl groups, and van der Waals forces between the guest and the hydrophobic cavity. rsc.org

Cation-π Interactions: A crucial binding force, especially for cationic guests, is the cation-π interaction, which involves the electrostatic attraction between a positively charged ion and the electron-rich surface of the calixarene's aromatic rings. researchgate.nettandfonline.com

The "Like-Dissolves-Like" Principle: The hydrophobic nature of the calixarene cavity, formed by the aromatic walls and tert-butyl groups, provides a favorable environment for the inclusion of nonpolar or weakly polar organic guest molecules. rsc.orgresearchgate.net

Conformational Flexibility: The calix rsc.orgarene scaffold can adopt several distinct conformations (e.g., cone, partial cone, 1,3-alternate). researchgate.net This conformational versatility allows the host to adapt its shape to optimize binding with specific guests, and different conformers can exhibit dramatically different selectivities. rsc.orgnih.gov

The combination of these factors enables p-tert-butylcalix rsc.orgarene and its derivatives to act as highly selective receptors, a property that is extensively exploited in the complexation of various chemical species. rsc.org

Complexation of Cationic Species

The electron-rich cavity and the presence of donor oxygen atoms at the lower rim make p-tert-butylcalix rsc.orgarene and its functionalized derivatives excellent hosts for a wide range of cationic guests. rsc.orgtandfonline.com

The coordination chemistry of p-tert-butylcalix rsc.orgarene with alkali (Group 1) and alkaline earth (Group 2) metal cations has been extensively investigated. nih.gov Functionalization of the lower-rim phenolic groups is a common strategy to enhance both the affinity and selectivity of the calixarene for these "hard" metal ions. koreascience.krmdpi.com

Studies have demonstrated that modifying the p-tert-butylcalix rsc.orgarene scaffold can induce high selectivity for specific alkali and alkaline earth metal cations. This selectivity is often governed by a "size-fit" concept, where the ion that best matches the dimensions of the binding cavity or coordination site formed by the host is complexed most strongly. nankai.edu.cn

For instance, certain chromogenic derivatives of p-tert-butylcalix rsc.orgarene have shown a distinct selectivity for sodium ions (Na+) over other alkali metals. nankai.edu.cn Ab initio calculations on ester derivatives also suggest that complexation with Na+ is significantly more favorable than with potassium ions (K+). koreascience.kr Research on p-tert-butyldihomooxacalix rsc.orgarene derivatives revealed a preference for K+ and Na+. tandfonline.com

Derivatives featuring crown ether moieties, such as di-ionizable p-tert-butylcalix rsc.orgarene-crown-6, have been found to be efficient extractants with a pronounced selectivity for barium (Ba2+). rsc.orgnih.gov This selectivity is also observed in tetraketone derivatives, which show a strong peak selectivity for Ba2+ in extraction experiments. tandfonline.com The stability constants determined for complexes with a p-tert-butylcalix rsc.orgarene-1,3-crown-6 ligand in acetonitrile-d3 (B32919) were highest for Ba2+, followed by Strontium (Sr2+) and Lead (Pb2+). hzdr.de

Host CompoundCationExtraction (%)Stability Constant (log K)Solvent / MethodReference
Monosubstituted calixarene (5) Na+73.83.56MeOH / Spectrophotometry mdpi.com
Disubstituted calixarene (6) Na+66.83.65MeOH / Spectrophotometry mdpi.com
Trisubstituted calixarene (7) Na+95.2> 6MeOH / Spectrophotometry mdpi.com
Trisubstituted calixarene (7) Ca2+78.54.86MeOH / Spectrophotometry mdpi.com
Tetrasubstituted calixarene (8) Na+91.84.96MeOH / Spectrophotometry mdpi.com
Tetrasubstituted calixarene (8) Sr2+92.65.25MeOH / Spectrophotometry mdpi.com
Tetrasubstituted calixarene (8) Ba2+95.45.48MeOH / Spectrophotometry mdpi.com
p-tert-butylcalix rsc.orgarene-1,3-crown-6 Ba2+-4.7Acetonitrile-d3 / 1H NMR hzdr.de
p-tert-butylcalix rsc.orgarene-1,3-crown-6 Sr2+-4.3Acetonitrile-d3 / 1H NMR hzdr.de

This table presents selected data from various studies to illustrate the binding affinities and selectivities. Conditions may vary between studies.

Cation-π interactions are a critical component of the binding forces between the calixarene scaffold and cationic guests. researchgate.net This interaction occurs between the positive charge of the metal ion and the quadrupole moment of the electron-rich aromatic rings of the calixarene. tandfonline.com

The mode of complexation can be broadly categorized as exo (outside the cavity, typically at the lower rim) or endo (inside the aromatic cavity). koreascience.krresearchgate.net For smaller alkali metal ions like Lithium (Li+) and Sodium (Na+), complexation often occurs at the lower rim, where the ion coordinates directly with the phenolic oxygen atoms. tandfonline.com

However, for larger alkali metal cations such as Potassium (K+), Rubidium (Rb+), and Cesium (Cs+), endo complexation becomes more significant. tandfonline.com In this mode, the cation is situated within the π-rich cavity, and the binding is driven primarily by cation-π interactions between the ion and the multiple aromatic rings. rsc.orgtandfonline.com Theoretical studies have confirmed that for these larger ions, inclusive complexation is favored, with the cation interacting with two or more of the phenol (B47542) rings. tandfonline.com The ability of the 1,3-alternate conformer to form particularly stable complexes is attributed to the combined effect of cation coordination with the ether oxygens and strong cation-π interactions with the aryl rings. rsc.org

The tetraphenolic lower rim of p-tert-butylcalix rsc.orgarene in its cone conformation is an ideal platform for binding a variety of transition metal ions. rsc.orgresearchgate.net To enhance affinity and selectivity for these "softer" cations, the calixarene scaffold is often functionalized with specific chelating groups at the lower rim, such as hydroxamic acids, thiacrown ethers, or amides. nih.govselcuk.edu.tr

The functionalized calixarenes act as polydentate ligands, encircling the metal ion in a chelating fashion. The specific coordination mode depends on the nature of the metal ion, the functional groups on the calixarene, and the reaction conditions.

Mercury (Hg2+), Copper (Cu2+), and Lead (Pb2+): Thiacrown derivatives of p-tert-butylcalix rsc.orgarene show a high affinity and selectivity for these soft metal ions. selcuk.edu.tr The sulfur atoms of the thiacrown ether, along with other potential donor atoms, coordinate to the metal center. Extraction studies with a p-tert-butylcalix rsc.orgarene-thiacrown-4 derivative showed high extraction percentages for Hg2+ (97.6%) and Cu2+ (64.2%). selcuk.edu.tr Other Schiff base derivatives have also proven effective in extracting Hg2+, Cu2+, and Pb2+, where a cation-π interaction between the metal ion and the calixarene cavity is believed to play a role. selcuk.edu.tr

Nickel (Ni2+), Cobalt (Co2+), and Copper (Cu2+): Calixarenes functionalized with hydroxamic acid groups have been shown to complex a range of transition metals, including Fe(III), Co(II), Pb(II), Mn(II), Cu(II), and Ni(II). nih.gov Spectrophotometric evidence has confirmed the complexation of Cu(II) by these modified calixarenes. nih.gov

General Transition Metals: A p-tert-butylcalix rsc.orgarene-tetrakis(N,N-diethylacetamide) ligand has been used to study the complexation of numerous divalent cations. The stability constants of the resulting complexes in water-saturated nitrobenzene (B124822) were determined, showing a strong affinity for ions like Pb2+, Cd2+, and Co2+. chem-soc.si Resins loaded with nitrile derivatives of the calixarene have also shown high adsorption ability for a range of heavy metals including Cu2+, Co2+, Cd2+, Ni2+, Hg2+, and Pb2+. researchgate.net

Ligand / SystemCationStability Constant (log βnb)Key FindingReference
p-tert-butylcalix rsc.orgarene-tetrakis(N,N-diethylacetamide) Cu2+8.8Lowest stability in the series chem-soc.si
p-tert-butylcalix rsc.orgarene-tetrakis(N,N-diethylacetamide) Ni2+10.1Moderate stability chem-soc.si
p-tert-butylcalix rsc.orgarene-tetrakis(N,N-diethylacetamide) Co2+10.3High stability chem-soc.si
p-tert-butylcalix rsc.orgarene-tetrakis(N,N-diethylacetamide) Pb2+11.2Highest stability in the series chem-soc.si
p-tert-butylcalix rsc.orgarene-thiacrown-4 Hg2+-Extraction of 97.6% selcuk.edu.tr
p-tert-butylcalix rsc.orgarene-thiacrown-4 Cu2+-Extraction of 64.2% selcuk.edu.tr

The stability constants (log βnb) were determined in a water-nitrobenzene system.

Transition Metal Ions (e.g., Hg2+, Cu2+, Pb2+, Ni2+, Co2+, Cr2+)

Metalloligand Formation and Polymetallic Clusters

The unique structural features of p-tert-butylcalix nih.govarene, particularly its pre-organized cavity and the phenolic hydroxyl groups on its lower rim, make it an exceptional platform for the synthesis of metalloligands. rsc.orgresearchgate.net When in the cone conformation, the four phenolic oxygen atoms create an ideal binding site for a variety of metal ions. rsc.orgresearchgate.net This initial coordination of a metal ion to the calixarene scaffold effectively transforms the entire molecule into a "metalloligand," which can then be used as a building block for the construction of larger, more complex polymetallic clusters. rsc.orgresearchgate.net

The versatility of p-tert-butylcalix nih.govarene in this context is demonstrated by its ability to form a wide range of cluster motifs when reacted with 3d, 4f, or mixed 3d/4f metal ions. tandfonline.com The resulting polymetallic clusters often exhibit fascinating structural and magnetic properties. rsc.orgresearchgate.net Researchers have successfully synthesized numerous clusters by systematically varying the reactants, their stoichiometric ratios, and the reaction or crystallization conditions. rsc.orgresearchgate.net This approach has led to the discovery of consistent trends in coordination preferences and assembly behaviors. rsc.orgresearchgate.net

For instance, the combination of p-tert-butylcalix nih.govarene with salicylaldoximes in reactions with manganese has been shown to produce hybrid polymetallic clusters. acs.org The steric influence of substituents on the salicylaldoxime (B1680748) ligand can direct the assembly pathway, leading to different structural topologies and influencing the magnetic properties of the resulting clusters. acs.org In one study, the use of bulky tert-butyl groups on the salicylaldoxime led to the formation of a [MnIV2MnIII2] cluster that exhibits single-molecule magnet behavior. acs.org The adaptability of the calixarene framework allows for the creation of intricate structures, such as a [CuII16] cage supported by a bis-calix nih.govarene ligand. dntb.gov.ua

Cluster CoreAncillary LigandResulting PropertyReference
[MnIII7MnII]SalicylaldoximeVaried magnetic properties based on structure acs.org
[MnIV2MnIII2]3,5-di-tert-butyl-salicylaldoximeSingle-molecule magnet behavior acs.org
[CuII16]2,2′-bis-p-tBu-calix nih.govareneTetra-capped square prism cage structure dntb.gov.ua

Lanthanide Cations

The interaction of p-tert-butylcalix nih.govarene and its derivatives with lanthanide cations is a significant area of research, driven by the potential applications of the resulting complexes in fields such as light-converting molecular devices and nuclear waste management. tandfonline.com

The tetraphenolic lower rim of p-tert-butylcalix nih.govarene in its cone conformation provides an excellent binding site for lanthanide ions. rsc.orgresearchgate.net The coordination environment can be further tailored by functionalizing the lower rim with various pendant arms, which can enhance both the stability and the photophysical properties of the complexes.

For example, a p-tert-butylcalix nih.govarene functionalized with ether-amide pendant arms has been shown to form 1:1 complexes with trivalent lanthanide ions in acetonitrile (B52724). rsc.org The crystal structure of the lutetium complex revealed that the metal ion is encapsulated within the cavity formed by the four arms and is coordinated to the four ether and four carbonyl oxygen atoms, as well as a water molecule. rsc.org Similarly, a derivative bearing three 6-carboxylato-2,2′-bipyridine arms forms 2:2 complexes with lanthanide(III) cations in the solid state. tandfonline.com

A key feature of these lanthanide complexes is their luminescence. nih.govtandfonline.com The calixarene ligand, when appropriately functionalized with chromophoric units, can act as an "antenna," absorbing light and transferring the energy to the coordinated lanthanide ion, which then emits light at its characteristic wavelength. nih.govtandfonline.com For instance, modified calix nih.govarenes have been shown to sensitize terbium (Tb3+) and europium (Eu3+) ions, resulting in green and red luminescence, respectively. nih.gov The efficiency of this energy transfer and the resulting luminescence quantum yield are dependent on factors such as the nature of the chromophore and the energy level of its triplet state relative to the emissive energy level of the lanthanide ion. nih.gov

Lanthanide IonFunctional Group on CalixareneObserved PropertyReference
Eu3+, Gd3+, Tb3+6-carboxylato-2,2′-bipyridine armsLuminescent complexes tandfonline.com
Tb3+, Eu3+Urethanesil-grafted bridgesGreen and red luminescence nih.gov
LuIIIEther-amide pendant armsEncapsulated 9-coordinate complex rsc.org
La, Sm, Yb, Lu1,3-bis(diethyl amide) substitution8-coordinate encapsulated cation acs.org

Ammonium (B1175870) Ion Binding

The well-defined cavity of calixarenes also allows for the recognition and binding of ammonium ions. Theoretical studies on p-tert-butylcalix nih.govcrown-6-ether, a derivative of p-tert-butylcalix nih.govarene, have shown that the primary binding site for alkyl ammonium guests is the central part of the crown ether moiety. koreascience.kr These calculations also indicated that the complexation efficiency is highest for the unsubstituted ammonium cation. koreascience.kr

Experimental studies involving the interaction of calix nih.govarenes with aliphatic amines in acetonitrile have demonstrated that proton transfer occurs, forming ammonium-calixarene salts. scielo.br NMR studies have shown that the complexation of ammonium ions by the calixarene phenolate (B1203915) is driven by coulombic attraction and/or hydrogen bonding. scielo.br The strength of the interaction varies with the substitution of the amine, with primary amines showing a more substantial interaction than secondary or tertiary amines, which is consistent with the number of possible hydrogen bonding interactions. scielo.br

Recognition of Anionic Species

Modified p-tert-butylcalix nih.govarenes are effective receptors for a variety of anions. The binding is typically achieved by functionalizing the calixarene scaffold with groups capable of forming hydrogen bonds, such as urea (B33335), thiourea (B124793), or amide moieties. mdpi.commedcraveonline.comtandfonline.com

Inorganic Anions (e.g., F-, Cl-, HSO4-, H2PO4-, Cr2O72-)

Neutral receptors based on p-tert-butylcalix nih.govarene have been designed for the selective recognition of inorganic anions. Acylhydrazide-appended calix nih.govarenes, for example, have demonstrated a preference for binding the hydrogen sulfate (B86663) (HSO4-) ion over other anions like fluoride (B91410) (F-), chloride (Cl-), bromide (Br-), and iodide (I-). tandfonline.com This selectivity is attributed to cooperative hydrogen bond interactions. tandfonline.com

Urea- and thiourea-functionalized calix nih.govarenes are particularly effective anion binders. mdpi.comnih.gov These groups act as hydrogen bond donors, interacting with the anionic guest. The conformation of the calixarene and the number and type of substituents can influence the binding affinity and selectivity. For instance, phenylurea-equipped p-tert-butylthiacalix nih.govarenes have been shown to interact with fluoride, acetate (B1210297), and dihydrogen phosphate (B84403) anions. medcraveonline.commedcraveonline.com The binding of anions like chloride by ureido-calixarenes has been studied in detail, often involving a slow exchange on the NMR timescale. mdpi.com Additionally, calix nih.govarene derivatives have been developed for the extraction of dichromate anions (Cr2O72-). nih.gov

Functional GroupAnion BoundMethod of StudyReference
AcylhydrazideHSO4- (selective)NMR, X-ray crystallography tandfonline.com
UreaCl-, H2PO4-NMR, ITC, UV mdpi.comnih.gov
Phenylurea (on thiacalix nih.govarene)F-, dihydrogenphosphate- medcraveonline.commedcraveonline.com
Isoniazid derivativeCr2O72-Extraction studies medcraveonline.com

Biologically Relevant Anions (e.g., Nucleoside Phosphates, ADP, ATP)

The recognition of biologically significant anions, such as nucleoside phosphates, is a key area of interest in supramolecular chemistry due to their central role in cellular metabolism as energy sources and signaling molecules. beilstein-journals.orgnih.gov Amphiphilic calix nih.govarenes, which can form nanoaggregates in aqueous solutions, are particularly promising for this purpose as they can concentrate binding sites for multivalent interactions with substrates. beilstein-journals.orgnih.gov

New water-soluble triazolyl amphiphilic receptors based on p-tert-butylcalix nih.govarene with polyammonium headgroups have been synthesized. beilstein-journals.orgnih.gov These receptors have been shown to bind adenosine (B11128) 5'-diphosphate (ADP) and adenosine 5'-triphosphate (ATP). beilstein-journals.orgnih.gov Interestingly, some disubstituted macrocycles exhibited more effective binding of the less charged ADP over ATP. beilstein-journals.orgnih.gov The binding process can be monitored using a dye displacement assay, where the addition of the nucleotide displaces a bound dye molecule, leading to a measurable change in the solution's properties. beilstein-journals.orgnih.gov This has even been adapted into a colorimetric method for the naked-eye detection of ADP. nih.gov

Receptor TypeGuest AnionKey FindingReference
Polyammonium triazolyl amphiphilic calix nih.govareneADP, ATPDisubstituted macrocycles show higher affinity for ADP over ATP beilstein-journals.orgnih.gov

Inclusion of Neutral Molecules

The cage-like structure of p-tert-butylcalix tandfonline.comarene allows it to form inclusion complexes with a variety of neutral guest molecules. This property has been extensively studied, revealing insights into the nature of host-guest interactions and the factors governing complex formation.

Encapsulation of Small Organic Guests (e.g., Toluene (B28343), Benzene (B151609), Pyridine (B92270), CO2, Methane (B114726), Xenon)

p-tert-butylcalix tandfonline.comarene has demonstrated the ability to encapsulate a range of small neutral molecules within its hydrophobic cavity. rsc.org The formation of stable solid-state complexes with guests like chloroform (B151607), benzene, toluene, xylene, and anisole (B1667542) has been well-documented. rsc.orgtandfonline.com The inclusion of toluene is particularly notable, with the resulting 1:1 complex being a subject of detailed structural analysis. tandfonline.comrsc.org Similarly, complexes with benzene and pyridine have been characterized, providing valuable models for studying weak intermolecular interactions. rsc.orgacs.org

The interaction with gases has also been explored. Studies have shown that p-tert-butylcalix tandfonline.comarene can entrap gases such as methane and xenon. rsc.org The xenon complex, in particular, has been investigated by X-ray diffraction and solid-state NMR, revealing that the xenon atom occupies two different sites within the cavity. rsc.org

Furthermore, p-tert-butylcalix tandfonline.comarene exhibits an affinity for carbon dioxide. Molecular dynamics simulations have indicated an attractive interaction between CO2 and the open end of the calixarene's cage structure. pnnl.govaip.org These computational findings are supported by experimental data showing significant CO2 uptake by solid p-tert-butylcalix tandfonline.comarene, suggesting its potential application in CO2 capture technologies. pnnl.govresearchgate.net The free energy of inclusion for a single CO2 molecule has been calculated to be favorable, further supporting its capacity for CO2 absorption. nih.gov

Host-Guest Interaction Modes (e.g., CH-π, van der Waals, hydrogen bonding)

The stability of complexes between p-tert-butylcalix tandfonline.comarene and neutral guests arises from a combination of non-covalent interactions. CH-π interactions are particularly significant, occurring between the C-H bonds of the guest molecule and the electron-rich aromatic rings of the calixarene host. mdpi.com For instance, in the toluene complex, interactions between the methyl group of the guest and the aromatic panels of the host, as well as between the host's tert-butyl groups and the guest's aromatic ring, contribute to the complex's stability. tandfonline.commdpi.com

In addition to these, hydrogen bonding can be a factor, especially with guests capable of such interactions. For example, studies with the sodium salt of p-sulfonatocalix tandfonline.comarene have provided evidence for hydrogen bonding between water molecules and the aromatic π electrons of the calixarene. rsc.org The inclusion of a methanol (B129727) molecule within a modified p-tert-butylcalix tandfonline.comarene derivative is also attributed to favorable CH-π interactions. mdpi.com

Fullerene (C60, C70) Complexation Studies

The larger cavity of calixarene derivatives makes them suitable hosts for fullerenes like C60 and C70. While initial studies with a fluorescent bis-p-tert-butylcalix tandfonline.comarene did not show conclusive evidence of inclusion complex formation with C70, other research has been more successful. tandfonline.com

A C,C-linked bi-calix tandfonline.comarene has been synthesized and shown to selectively bind C70 over C60, forming a 2:1 "tennis-ball" type complex. acs.orgnih.gov The association constants (Ka) for these complexes were determined using fluorescence techniques, revealing a higher stability for the C70 complex. researchgate.net NMR spectroscopy at low temperatures confirmed the formation of true inclusion complexes for both C60 and C70 with this tweezer-like host. researchgate.net

The synthesis of lower-rim p-tert-butylcalix tandfonline.comarene baskets has also been explored for their complexation ability with C60. researchgate.net While complex formation was observed, determining the stability constants proved challenging due to irregular changes in UV-vis absorption and small chemical shift changes in NMR. researchgate.net In contrast, other studies on semitube derivatives reported the formation of 1:1 complexes with C60 and were able to determine the stability constants. researchgate.net

Solvent Inclusion Compounds and Crystallization Behavior

p-tert-butylcalix tandfonline.comarene is well-known for its tendency to form inclusion compounds with solvent molecules during crystallization. rsc.org This property was observed even before its structure was fully elucidated. rsc.org The product of crystallization from toluene, for example, is a 1:1 complex from which the solvent can be removed under high vacuum and temperature. orgsyn.org

The crystallization of p-tert-butylcalix tandfonline.comarene from various solvents often results in the formation of solvates. iucr.org For instance, crystallization from tetradecane (B157292) can yield two different structures: a guest-free, self-included form and a 1:1 host-guest structure where the paraffin (B1166041) is anchored in the calixarene cavity. rsc.orgrsc.org The self-inclusion phenomenon, where a tert-butyl group of one molecule occupies the cavity of an adjacent molecule, has also been observed. rsc.org

Solvent Effects on Host-Guest Structures and Stabilities

The surrounding solvent plays a critical role in the thermodynamics and structure of host-guest complexes formed by p-tert-butylcalix tandfonline.comarene. The choice of solvent can significantly influence the stability and selectivity of complexation.

For instance, studies on the complexation of alkali metal cations by ethyl p-tert-butylcalix tandfonline.comarene tetraacetate have shown that acetonitrile can enter the hydrophobic cavity of the ligand. rsc.orgtudublin.ie This "allosteric effect" preorganizes the hydrophilic lower rim for more efficient cation binding, leading to increased stability of sodium complexes in acetonitrile compared to other solvents. rsc.orgtudublin.ie

The complexation of neutral guests is also highly dependent on the solvent. In some cases, complexation is observed in low-permittivity solvents like chloroform but not in high-permittivity solvents like dimethylformamide (DMF). researchgate.net This suggests that the solvent's ability to solvate the individual host and guest molecules can compete with the formation of the host-guest complex. The effect of different organic solvents such as nitrobenzene, dichloromethane, and chloroform has been examined in the extraction of metal ions, demonstrating the solvent's influence on the extraction efficiency. nih.gov

The crystallization of p-tert-butylcalix tandfonline.comarene derivatives can also be directed by the solvent, leading to the formation of different pseudo-polymorphs. mdpi.com For example, the crystallization of a 2-pyridylmethoxy derivative of p-tert-butylcalix tandfonline.comarene from different solvents can result in various crystal forms, some of which include solvent molecules in the crystal lattice. mdpi.com The conformation of the calixarene in the solid state is often influenced by the inclusion of a guest molecule like acetonitrile within its cavity. mdpi.com

Thermodynamic and Kinetic Aspects of Complexation Processes

The complexation of guests by p-tert-butylcalix tandfonline.comarene and its derivatives is governed by thermodynamic and kinetic factors. Calorimetric titrations are a common method to determine the stability constants (Ks) and thermodynamic parameters (enthalpy, ΔH°, and entropy, ΔS°) of complexation. rsc.orgscirp.org

The stability of the complex, represented by the stability constant (Ks), is a balance between these enthalpic and entropic factors. For example, in the complexation of light lanthanoid nitrates by a modified p-tert-butylcalix tandfonline.comarene, the process is driven by favorable enthalpy changes, but the selectivity for specific cations is determined by less negative entropy changes. rsc.org

The kinetics of complexation, which describe the rates of association and dissociation, are also important. For instance, a study on the complexation of Cs+ by a conformationally flexible calixarene derivative suggested that the initial complex forms with a partial cone conformer, which then converts to a more stable 1,3-alternate conformer that tightly binds the cation. rsc.org The dissociation dynamics of complexes have also been studied to understand the factors controlling the response time of chemical sensors based on calixarenes. researchgate.net

The following table provides a summary of thermodynamic data for the complexation of various guests with p-tert-butylcalix tandfonline.comarene derivatives.

HostGuestSolventLog KsΔG° (kcal/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
Aryl-Aryl Linked Bi-5,5'-p-tert-butylcalix tandfonline.comareneC70Toluene4.75-6.48--
Ethyl p-tert-butylcalix tandfonline.comarene tetraacetateNa+Acetonitrile7.67--67.80-
n-Butyl p-tert-butylcalix tandfonline.comarene tetraethanoateNa+Acetonitrile---46.30-36.4

Data compiled from various sources. researchgate.netresearchgate.net

: Cooperative Binding Phenomena

Cooperative binding is a fundamental concept in supramolecular chemistry where the binding of one guest molecule to a host influences the host's affinity for a subsequent guest. In the context of p-tert-butylcalix researchgate.netarene, this phenomenon is critical for the development of sophisticated receptors capable of complex tasks such as ion-pair recognition and allosteric regulation. The structure of p-tert-butylcalix researchgate.netarene, with its distinct upper and lower rims and a central cavity, provides a versatile platform for introducing multiple binding sites. The interaction between these sites leads to cooperative effects, which can be positive (the first guest increases affinity for the second) or negative (the first guest decreases affinity for the second).

Allosteric Effects

Allostery in p-tert-butylcalix researchgate.netarene systems involves the binding of an effector molecule at one site, which induces a conformational change that modulates the binding affinity at a different, distant site. A common example is the allosteric regulation between the hydrophilic lower rim and the hydrophobic cavity of the calixarene.

Research has shown that the complexation of a cation at the lower rim can significantly enhance the binding of a neutral guest at the upper rim or within the hydrophobic cavity. tudublin.ie For instance, studies on p-tert-butylcalix researchgate.netarene tetraethyl ester demonstrated that the presence of a sodium cation (Na+) at the lower rim significantly enhanced the binding of neutral molecules, like acetonitrile (MeCN), at the upper rim. tudublin.ie The binding of the metal ion at the hydrophilic lower rim is thought to rigidify the calixarene's conformation, pre-organizing the hydrophobic cavity for better encapsulation of the neutral guest. nih.govmdpi.com This interaction is a clear case of positive allosteric cooperativity. When the cation is expelled from the lower rim, the upper rim guest is subsequently released. tudublin.ie

Conversely, the prior inclusion of a neutral molecule like acetonitrile into the cavity of certain ester and ketone derivatives of p-tert-butylcalix researchgate.netarene has been found to have only a weak effect on pre-organizing the lower rim for metal ion binding. However, the strong interaction of a metal ion (like Cd(II) or Pb(II)) with the lower rim's hydrophilic cavity can produce a more open calixarene structure, which in turn enhances the binding of an acetonitrile molecule, stabilizing the entire bifunctional complex. nih.gov

Cooperative Ion-Pair Recognition

p-tert-Butylcalix researchgate.netarene derivatives have been extensively developed as heteroditopic receptors for the cooperative binding of ion pairs. mdpi.comacs.orgbuu.ac.th By functionalizing the lower rim with cation-binding groups (e.g., ethers, esters, amides) and the upper rim with anion-binding groups (e.g., (thio)urea, amidoferrocene), receptors can be designed to bind both a cation and an anion simultaneously. mdpi.combuu.ac.th

The binding of a cation to the lower rim often induces a conformational change that makes the anion-binding sites at the upper rim more effective, a phenomenon attributed to the rigidification of the calixarene structure. mdpi.com This typically results in positive cooperativity. For example, certain heteroditopic receptors derived from p-tert-butylcalix researchgate.netarene show significantly enhanced affinity for anions like bromide (Br⁻) and iodide (I⁻) only in the presence of a sodium (Na+) ion, which acts as a "switch". buu.ac.th

A study on a p-tert-butylcalix researchgate.netarene derivative featuring both urea and amide functionalities provided a detailed thermodynamic description of cooperative ion-pair binding. The binding of alkali metal cations was investigated first, followed by the study of anion binding in the presence of the complexed cation. mdpi.com

Table 1: Thermodynamic Parameters for the Complexation of Alkali Metal Cations by a p-tert-butylcalix researchgate.netarene derivative (H) in Acetonitrile at 25°C. mdpi.com
Cationlog(K)ΔrH° (kJ mol⁻¹)-TΔrS° (kJ mol⁻¹)
Li⁺2.88-28.812.4
Na⁺3.81-31.59.7
K⁺3.06-26.48.9

The data shows that the host has the highest affinity for Na+, driven by a favorable enthalpy change. mdpi.com This Na+ complex was then used to study cooperative anion binding, revealing positive cooperativity for halide ions.

Positive and Negative Cooperativity

The nature of the cooperative effect, whether positive or negative, is highly dependent on the specific structure of the receptor and the guests involved.

Positive Cooperativity: As discussed, the binding of a cation often leads to positive cooperativity for anion binding. In a system involving a p-tert-butylcalix researchgate.netarene with amidoferrocene units, the receptor showed selective binding for bromide and iodide, which was turned "on" by the presence of Na+. buu.ac.th The binding of Na+ in the lower rim cavity presumably enhances the hydrogen-bonding capabilities of the amide groups for the anion.

Table 2: Examples of Cooperative Anion Binding by a Heteroditopic p-tert-butylcalix researchgate.netarene Receptor (meta-isomer 1) in the Presence of Na⁺. buu.ac.th
AnionBinding Constant (K) without Na⁺ (M⁻¹)Binding Constant (K) with Na⁺ (M⁻¹)Cooperativity Effect
Cl⁻NegligibleEnhanced SensingPositive
Br⁻NegligibleSelective BindingPositive
I⁻NegligibleSelective BindingPositive
AcO⁻NegligibleEnhanced SensingPositive

Negative Cooperativity: In contrast, negative cooperativity can also be observed. An isomeric receptor (para-isomer 2) from the same study demonstrated selective sensing for the acetate anion (AcO⁻) in its free form, but this sensing was negatively affected by the presence of Na+. buu.ac.th In this case, the binding of the cation likely induces a conformational change that is detrimental to the binding of the anion, or the cation sits (B43327) so deeply in the cavity that it sterically hinders the anion's approach. buu.ac.th

Another example involves a receptor designed to extract dichromate anions (Cr₂O₇²⁻). The protonated form of the receptor was an effective extractant for the dichromate anion but failed to transfer Na+ cations due to an allosteric effect produced by a crown ether moiety present at the para-position. researchgate.net This indicates a competitive or negative interaction between the binding sites for the protonated amine (binding the anion) and the crown ether (binding the cation).

Applications in Advanced Materials and Functional Systems

Supramolecular Self-Assembly and Nanostructure Formation

The ability of p-tert-butylcalix sun.ac.zaarene and its derivatives to self-assemble into ordered structures in both solution and the solid state is a cornerstone of its utility in materials science. nankai.edu.cn This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.

Aggregation Behavior in Solution (e.g., Premicellar Aggregates, Nanoaggregates)

In solution, amphiphilic derivatives of p-tert-butylcalix sun.ac.zaarene exhibit complex aggregation behavior. These molecules can form various assemblies, from simple premicellar aggregates to more defined nanoaggregates. For instance, new amphiphilic water-soluble p-tert-butylcalix sun.ac.zaarene derivatives containing two or four polyammonium groups on the upper rim have been synthesized. beilstein-journals.org These compounds were found to form stable aggregates in aqueous solutions with average hydrodynamic diameters ranging from 150 to 200 nm. beilstein-journals.orgnih.govbeilstein-journals.org The electrokinetic potentials of these aggregates are typically between +40 and +60 mV, indicating the formation of stable colloids. beilstein-journals.orgnih.govbeilstein-journals.org

The critical aggregation concentration (CAC), a key parameter in the formation of these nanoaggregates, is influenced by the molecular structure. For example, tetraalkyl-substituted macrocycles exhibit significantly lower CAC values (e.g., 5 µM) compared to their dialkyl-substituted counterparts (e.g., 160–790 µM). beilstein-journals.org The formation of these aggregates can be studied using techniques like dynamic light scattering (DLS) and by employing fluorescent probes such as pyrene (B120774) and eosin (B541160) Y. beilstein-journals.org Furthermore, the aggregation of these amphiphilic calixarenes can be influenced by interactions with other molecules, such as the formation of premicellar aggregates with dyes like eosin Y for use in nucleotide sensing. beilstein-journals.org Some derivatives have been shown to form sheet-like structures in solution, which can transform into smaller spherical particles upon the addition of specific ions like fluoride (B91410). acs.org

Solid-State Self-Assembly (e.g., Columnar Structures, Crystal Engineering)

In the solid state, p-tert-butylcalix sun.ac.zaarene and its derivatives can form highly ordered crystalline structures through a process known as crystal engineering. sun.ac.zarsc.org The functionalization of the calixarene (B151959) can direct the self-assembly process, leading to specific supramolecular architectures. For example, the derivatization of p-tert-butylcalix sun.ac.zaarene with tungsten-phenoxo groups leads to the self-assembly of metal-calix sun.ac.zaarenes into columnar structures. rsc.orgrsc.org

The conformation of the calixarene molecule plays a crucial role in its solid-state packing. Distorted cone conformations are often observed, influenced by intramolecular hydrogen bonding between free phenolic groups and proximal ethereal oxygen atoms. tandfonline.com Furthermore, weak interactions, such as C-H···π interactions, can lead to self-inclusion phenomena where a part of one molecule inserts into the cavity of a neighboring molecule within the crystal lattice. tandfonline.com The formation of two-dimensional supramolecular architectures can be achieved through a combination of hydrogen bonding and π-π interactions, as seen in calix sun.ac.zaarene thiourea (B124793) derivatives. nankai.edu.cn

Integration with Inorganic Nanomaterials (e.g., Silver Nanoparticles, Metal Hydroxide (B78521) Crystals)

The functional properties of p-tert-butylcalix sun.ac.zaarene can be combined with those of inorganic nanomaterials to create hybrid systems with enhanced capabilities. A significant area of research involves the use of p-tert-butylcalix sun.ac.zaarene and its derivatives as stabilizing agents for silver nanoparticles (AgNPs). nih.gov The calixarene layer on the surface of the nanoparticles helps to control their size and prevents agglomeration. cjcatal.com

These calixarene-functionalized AgNPs have shown promise in various applications, including the development of selective sensors. For instance, AgNPs functionalized with a dicarboethoxy-dihydroxy-p-tert-butylcalix sun.ac.zaarene have been used for the selective detection of polycyclic aromatic hydrocarbons (PAHs) via surface-enhanced Raman scattering (SERS). csic.es The interaction between the calixarene and the silver surface often occurs through specific functional groups on the lower rim, leading to a preferred orientation of the calixarene molecule. csic.es Beyond silver, p-tert-butylcalix sun.ac.zaarene has been shown to interact with metal hydroxide crystals, forming supramolecular assemblies stabilized by a network of weak interactions. nih.gov

Chemical Sensing Platforms

The inherent host-guest recognition capabilities of p-tert-butylcalix sun.ac.zaarene make it an excellent scaffold for the development of chemical sensors. researchgate.net By modifying the calixarene with specific recognition sites and signaling units, highly selective and sensitive chemo- and fluorosensors can be designed.

Design Principles for Chemo- and Fluorosensors

The design of chemical sensors based on p-tert-butylcalix sun.ac.zaarene generally involves the integration of a binding site for the target analyte and a transducer that signals the binding event. The calixarene framework provides a pre-organized platform that can be functionalized with chromophores or fluorophores. mdpi.com The binding of an analyte to the receptor can induce a change in the photophysical properties of the signaling unit, leading to a detectable colorimetric or fluorescent response. mdpi.com

For fluorescent sensors, the principle of operation can be based on several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). acs.org For example, a calix sun.ac.zaarene-based sensor for Hg2+ was designed based on FRET, where the binding of the ion induced a significant enhancement in fluorescence. acs.org The selectivity of the sensor is determined by the specific design of the binding pocket and its complementarity to the target analyte in terms of size, shape, and electronic properties.

Ion Sensing Mechanisms (e.g., colorimetric, luminescent)

Derivatives of p-tert-butylcalix sun.ac.zaarene have been extensively explored for the sensing of various ions through colorimetric and luminescent methods.

Colorimetric Sensing: Colorimetric sensors produce a change in color that is visible to the naked eye upon binding with a target ion. This change is typically due to a shift in the absorption spectrum of the sensor molecule. For instance, a calix sun.ac.zaarene derivative functionalized with a benzofurazan (B1196253) moiety at the lower rim and a thioether at the upper rim exhibits a color change from yellow to pinkish-red in the presence of Hg2+ ions. acs.org Another example involves a fluorenone-armed calix sun.ac.zaarene that shows a distinct color change from yellow to orange-red upon interaction with fluoride anions due to hydrogen bonding. researchgate.net Simple colorimetric methods have also been developed for the detection of adenosine (B11128) 5'-diphosphate (ADP) using polydiacetylene vesicles decorated with a p-tert-butylcalix sun.ac.zaarene derivative. beilstein-journals.org

Luminescent Sensing: Luminescent sensors, particularly those based on fluorescence, often offer higher sensitivity. These sensors can operate through "turn-on" or "turn-off" mechanisms. A "turn-off" sensor exhibits a decrease in fluorescence intensity upon analyte binding. For example, a bis-ruthenium(II) polypyridyl complex linked to a p-tert-butylcalix sun.ac.zaarene platform acts as a selective "turn-off" luminescent sensor for Cu2+ ions. rsc.org Conversely, the resulting complex can then act as a "turn-on" sensor for sulfide (B99878) anions. rsc.org Similarly, a calix sun.ac.zaarene derivative with a benzooxadiazole tag shows fluorescence quenching in the presence of fluoride ions. acs.org Some calix sun.ac.zaarene derivatives have been designed to act as luminescent pH sensors. rsc.org

Catalysis and Organocatalysis

The rigid, cup-shaped structure of p-tert-butylcalix acs.orgarene provides a versatile scaffold for the development of novel catalysts. By introducing catalytically active functional groups onto its upper or lower rim, it is possible to create a confined reaction environment that can influence reaction rates, selectivity, and stereochemical outcomes. These calixarene-based catalysts have found applications in a variety of organic transformations, including asymmetric synthesis, multicomponent reactions, and polymerization.

Design of Calixarene-Based Catalysts

The design of catalysts based on p-tert-butylcalix acs.orgarene involves the strategic functionalization of its molecular framework to introduce active sites. The calixarene unit acts as a platform, positioning the catalytic groups in a specific spatial arrangement and creating a microenvironment that can pre-organize substrates for reaction.

One major strategy is the synthesis of metal-calixarene complexes. By attaching ligands to the calixarene's lower rim, a coordination site for a metal ion is created. For example, p-tert-butylcalix acs.orgarene has been modified with two distal pyrazole (B372694) rings to form an N,O-type ligand that coordinates with zirconium(IV) to yield an octahedral complex. acs.orgnih.gov This complex, [Cl₂Zr{κ⁴-(bis(pyrazole))-p-tert-butylcalix acs.orgarene}], leverages the calixarene scaffold to support the catalytically active zirconium center. nih.gov Similarly, thiosemicarbazide-functionalized calix acs.orgarenes have been designed as ligands for transition metals, where the calixarene framework holds two thiosemicarbazide (B42300) arms in a 1,3-alternate conformation, suitable for coordinating a single metal ion. nih.gov

Another approach focuses on organocatalysis, where the catalytic activity stems from an organic functional group rather than a metal center. Chiral bifunctional catalysts have been developed by attaching moieties like primary amines and thioureas to the calixarene structure. tandfonline.com These groups can activate both the nucleophile and the electrophile in a reaction simultaneously. For instance, chiral primary amine–thiourea catalysts derived from p-tert-butylcalix acs.orgarene have been synthesized for asymmetric reactions. tandfonline.comnih.gov Similarly, L-proline units, known organocatalysts, have been appended to the lower rim of p-tert-butylcalix acs.orgarene to create catalysts for asymmetric aldol (B89426) reactions. beilstein-journals.orgnih.gov The calixarene backbone serves to provide a specific chiral environment around the catalytically active proline moiety.

Phase-transfer catalysts have also been designed using this scaffold. A chiral binary catalyst was created by linking p-tert-butylcalix acs.orgarene with a cinchonine (B1669041) ammonium (B1175870) salt, demonstrating how the calixarene can act as a bulky, lipophilic component to facilitate reactions between different phases. beilstein-journals.orgnih.gov

Asymmetric Catalysis (e.g., Aldol Reactions, Michael Addition)

p-Tert-butylcalix acs.orgarene has emerged as a powerful scaffold for creating highly effective organocatalysts for asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral product. The calixarene's three-dimensional structure allows for the creation of a well-defined chiral pocket around the catalytic site, which is crucial for achieving high enantioselectivity.

In the realm of asymmetric Michael additions, chiral bifunctional catalysts based on p-tert-butylcalix acs.orgarene have shown remarkable success. Catalysts functionalized with both a primary amine and a thiourea group have been synthesized and applied to the reaction between aldehydes and nitroalkenes. tandfonline.com These catalysts promote the reaction with high yields (up to 95%) and excellent enantioselectivities (up to 99% enantiomeric excess, ee). tandfonline.com The thiourea group is believed to activate the nitroalkene via hydrogen bonding, while the primary amine activates the aldehyde by forming a transient enamine intermediate within the chiral environment of the calixarene. tandfonline.comnih.gov

Similarly, p-tert-butylcalix acs.orgarene-based catalysts have been developed for asymmetric aldol reactions. Organocatalysts bearing L-proline units on the lower rim have been reported to effectively catalyze the aldol reaction between ketones and aldehydes. beilstein-journals.orgnih.gov A novel bifunctional squaramide organocatalyst derived from p-tert-butylcalix acs.orgarene has also been shown to be effective for asymmetric aldol reactions in water. colab.ws The calixarene framework provides a hydrophobic cavity that can influence the transition state of the reaction, leading to high stereocontrol.

The table below summarizes the performance of selected p-tert-butylcalix acs.orgarene-based organocatalysts in asymmetric reactions.

Catalyst TypeReactionYield (%)Enantioselectivity (ee %)Reference
Primary Amine-ThioureaMichael Additionup to 95up to 99 tandfonline.com
L-Proline DerivativeAldol ReactionGoodHigh beilstein-journals.orgnih.gov
Bis-squaramide DerivativeMichael AdditionHighModerate to Excellent beilstein-journals.org

Catalysis in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. Catalysts based on p-tert-butylcalix acs.orgarene have been successfully employed to promote several important MCRs.

A prominent example is the use of a zirconium(IV) complex of a pyrazole-functionalized p-tert-butylcalix acs.orgarene, [Cl₂Zr–BPC], as a Lewis acid catalyst. nih.govnih.gov This complex has proven to be highly efficient in the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, urea (B33335), and a β-ketoester to produce dihydropyrimidinones. acs.orgnih.gov The catalyst demonstrated superior activity compared to analogous titanium(IV) and zinc(II) complexes. nih.govnih.gov The same zirconium catalyst is also effective for the synthesis of bis(indolyl)methanes (from indole (B1671886) and aldehydes) and coumarins. acs.orgnih.gov The catalytic protocol showed high tolerance for various functional groups on the aromatic aldehyde substrates. acs.org

Another MCR catalyzed by calixarene derivatives is the Kabachnik–Fields reaction. This reaction involves an aldehyde, an amine, and a phosphite (B83602) to form α-aminophosphonates. Aminoalkyl derivatives of p-tert-butylcalix acs.orgarene have been used as the amine component, serving as a platform to construct α-aminophosphonate fragments at the lower rim of the calixarene macrocycle. rsc.org

The table below details the application of a p-tert-butylcalix acs.orgarene-based zirconium catalyst in the Biginelli reaction with various aldehydes.

AldehydeProduct Yield (%)Reference
p-Hydroxybenzaldehyde89 acs.org
Benzaldehyde91 acs.org
p-Chlorobenzaldehyde94 acs.org
p-Nitrobenzaldehyde95 acs.org
p-Cyanobenzaldehyde92 acs.org

Application in Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a crucial method for synthesizing a wide range of biodegradable and biocompatible polymers, such as polyesters and polycarbonates. Metal complexes incorporating p-tert-butylcalix acs.orgarene ligands have been extensively investigated as catalysts for the ROP of cyclic esters and carbonates. The calixarene ligand plays a key role in stabilizing the metal center and influencing the catalytic activity and stereoselectivity of the polymerization.

Titanium complexes of 1,3-dialkyloxy-p-tert-butylcalix acs.orgarene have been shown to be effective catalysts for the ROP of ε-caprolactone (ε-CL), δ-valerolactone, and rac-lactide (rac-LA). rsc.orgresearchgate.net These catalysts performed efficiently at elevated temperatures, achieving over 99% conversion of ε-CL. rsc.org Similarly, complexes of p-tert-butylcalix acs.orgarene with other metals, including chromium, cobalt, and niobium, have demonstrated moderate activity in the ROP of ε-caprolactone, producing polymers with narrow polydispersity. ekb.eg

Rare earth metal complexes of p-tert-butylcalix[n]arenes (where n=4, 6, 8) have also been studied as single-component catalysts for the ROP of trimethylene carbonate (TMC), proceeding via a coordination-insertion mechanism. worldscientific.com Furthermore, zinc and magnesium complexes supported by p-tert-butylcalix acs.orgarene derivatives have been proven effective for the ROP of rac-lactide, with some systems achieving 99% conversion. nih.gov

The performance of these catalytic systems can be tuned by modifying the substituents on the calixarene's lower rim and by changing the metal center, which affects the Lewis acidity and the coordination environment of the active species.

Separation and Extraction Technologies

The ability of p-tert-butylcalix acs.orgarene to selectively form host-guest complexes makes it a valuable tool in separation science. Its pre-organized cavity can selectively encapsulate specific ions or molecules, enabling their separation and extraction from complex mixtures. This property is widely exploited in liquid-liquid extraction processes, particularly for the recovery and separation of metal ions.

Derivatives of p-tert-butylcalix acs.orgarene have been designed as highly selective extractants for a variety of metal cations. For example, by introducing N-carbonylmonoaza-12-crown-4 substituents at the lower rim, calixarenes have been synthesized that show high selectivity toward sodium cations in liquid-liquid extraction experiments. mdpi.com The efficiency of extraction is often dependent on the pH of the aqueous phase and the concentration of the calixarene ligand in the organic phase. researchgate.net

p-Tert-butylcalix acs.orgarene and its derivatives have been successfully used for the extraction of trivalent cations like Fe³⁺. tandfonline.com A significant application lies in the separation of chemically similar ions, such as rare earth elements. researchgate.net The calixarene's rigid cavity provides the shape selectivity needed to distinguish between ions with subtle differences in size and charge density.

A notable application is the novel separation of medical isotopes. A p-tert-butylcalix acs.orgarene tetradiisopropylacetamide derivative was synthesized for the separation of thallium-201 (B79191) (²⁰¹Tl) from its parent lead-201 (²⁰¹Pb), a critical step in producing radiopharmaceuticals. researchgate.net The ligand demonstrated selective extraction of the Pb²⁺ impurity from the aqueous solution into the organic phase at low hydrogen-ion concentrations, allowing for the purification of the desired Tl⁺. researchgate.net

To overcome the poor solubility of some calixarene derivatives in common non-toxic organic solvents like isooctane (B107328), they can be solubilized in reversed micellar solutions. For instance, p-tert-butylcalix acs.orgarene was dissolved in an isooctane solution containing the surfactant AOT, creating a system that achieved excellent extraction and separation of metals. researchgate.net

Calixarene DerivativeTarget Ion(s)ApplicationReference
N-carbonylmonoaza-12-crown-4 substitutedNa⁺Selective Extraction mdpi.com
Tetradiisopropylacetamide substitutedPb²⁺, Tl⁺Isotope Separation (²⁰¹Tl from ²⁰¹Pb) researchgate.net
Unsubstituted/various derivativesFe³⁺Selective Extraction tandfonline.com
Carboxylic acid derivativeRare Earth MetalsSelective Extraction researchgate.net
Amino derivativeDichromate anionsAnion Removal scirp.org

Bio-inspired and Biomimetic Systems

The well-defined, pre-organized cavity and the ease of introducing functional groups make p-tert-butylcalix nih.govarene an excellent scaffold for designing molecules that mimic biological systems, such as receptors and enzymes.

Designing synthetic receptors that can recognize and bind to nucleic acids is a significant goal in bioorganic chemistry. p-Tert-butylcalix nih.govarenes have been functionalized to serve as platforms for such receptors. By attaching polyammonium groups to the calixarene framework, researchers have created water-soluble amphiphiles capable of interacting with nucleoside phosphates. beilstein-journals.org

New water-soluble calix nih.govarene triazoles with multiple amino groups on the upper rim have been synthesized to study their interaction with calf thymus DNA (CT-DNA). mdpi.comresearchgate.net These cationic calixarenes were shown to bind to DNA, likely through classical intercalation, where the macrocycle inserts itself between the base pairs of the DNA double helix. mdpi.comresearchgate.net This binding leads to a significant compaction of the DNA, forming stable nanoparticles. mdpi.comresearchgate.net The lipophilicity of the calixarene, modified by adding butyl or tetradecyl groups to the lower rim, was found to influence the binding and compaction efficiency, with the more lipophilic derivative proving to be the most effective. mdpi.comresearchgate.net

The active sites of many enzymes, particularly metallo-enzymes, feature multiple catalytic groups held in a specific spatial arrangement by a protein scaffold. p-Tert-butylcalix nih.govarene can serve as a synthetic scaffold to mimic this function. nih.gov

Calix nih.govarenes modified with two or three Zn(II)-2,6-bis(aminomethyl)pyridyl groups have been investigated as models for dinuclear and trinuclear hydrolytic metallo-enzymes. acs.org These enzymes are responsible for cleaving phosphate (B84403) diester bonds, the backbone of DNA and RNA. utwente.nl The synthetic Zn(II)-calix nih.govarene complexes were shown to be highly effective catalysts for the transesterification of the RNA model substrate 2-hydroxypropyl-p-nitrophenyl phosphate (HPNP), achieving rate accelerations of up to 32,000-fold under neutral conditions. acs.org The study highlighted the importance of flexibility between the catalytic metal centers and suggested a mechanism where multiple Zn(II) ions cooperate to activate both the phosphoryl group and the hydroxyl group of the substrate, mimicking the sophisticated mechanism of natural enzymes. acs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important method for investigating the properties of p-tert-butylcalix nih.govarene and its complexes. By solving the Schrödinger equation within the framework of electron density, DFT allows for the accurate prediction of various molecular properties, including selectivity in host-guest systems, electronic structure, and the energetics of complex formation.

DFT calculations are instrumental in predicting the selectivity and specificity of p-tert-butylcalix nih.govarene towards various guest molecules. By computing the binding energies of different host-guest complexes, researchers can quantitatively assess the affinity of the calixarene (B151959) for a range of guests. For instance, DFT studies have been employed to understand the complexation of metal cations. These calculations can elucidate the factors driving selectivity, such as the role of cation size, charge density, and the coordination preferences of the calixarene's binding sites.

A study on a fluorescent calix nih.govarene derivative demonstrated that in acetonitrile (B52724), the receptor exhibits a high affinity for alkaline earth metal cations, with a particular preference for Ca2+. In contrast, in methanol (B129727) and ethanol, the most stable complex is formed with Sr2+. This shift in selectivity is attributed to differences in the solvation of the ions and the specific interactions within the calixarene's binding pocket, highlighting the nuanced interplay of factors that can be effectively modeled by DFT.

Furthermore, DFT has been used to investigate the binding of neutral molecules. For example, calculations on the complexation of C60 by p-tert-butylcalix nih.govarene semitubes have shown how modifications to the calixarene structure influence binding strength, with calculated stabilities correlating with experimental findings researchgate.net.

Guest CationSolventRelative Binding Affinity
Ca2+AcetonitrileHigh
Sr2+AcetonitrileModerate
Ca2+Methanol/EthanolLower
Sr2+Methanol/EthanolHigher

The electronic structure of p-tert-butylcalix nih.govarene is fundamental to its chemical reactivity and interaction with guest molecules. DFT calculations provide valuable information on the distribution of electrons within the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule. For p-tert-butylcalix nih.govarene, the analysis of molecular orbitals shows that the HOMO is typically localized on the electron-rich aromatic units, while the LUMO is associated with the upper rim substituents or the bridging methylene (B1212753) groups.

Conformational analysis using DFT is crucial for understanding the structural preferences of p-tert-butylcalix nih.govarene. The molecule can exist in several conformations, including the cone, partial cone, 1,2-alternate, and 1,3-alternate forms. DFT calculations have consistently shown that the cone conformation is the most stable, primarily due to the formation of a cyclic network of intramolecular hydrogen bonds among the hydroxyl groups on the lower rim. The relative stability of the conformers generally follows the order: cone > partial cone > 1,2-alternate > 1,3-alternate. These theoretical findings are in good agreement with experimental observations from techniques like NMR spectroscopy.

ConformerRelative StabilityKey Stabilizing Feature
ConeMost StableCyclic intramolecular hydrogen bonding
Partial ConeLess StableDisrupted hydrogen bonding network
1,2-AlternateEven Less StableSignificant disruption of hydrogen bonds
1,3-AlternateLeast StableMost disrupted hydrogen bonding network

One of the primary applications of DFT in the study of p-tert-butylcalix nih.govarene is the calculation of binding energies in host-guest complexes. The binding energy (ΔE_binding) is typically calculated as the difference between the total energy of the complex and the sum of the energies of the isolated host and guest molecules. A more negative binding energy indicates a more stable complex.

DFT calculations have been successfully applied to determine the binding energies of p-tert-butylcalix nih.govarene with a variety of guests, including metal ions and small organic molecules. For example, in a study of an azobenzene (B91143) crown ether p-tert-butylcalix nih.govarene, DFT calculations revealed that the complexation efficiency for Na+ is significantly better than for K+ nih.gov. The calculations also showed that the binding mode where the cation is located in the crown-ether moiety (exo) is much more favorable than when it is in the pocket of the benzene (B151609) rings (endo) nih.gov.

The interaction modes can also be visualized and analyzed through DFT. This includes identifying the specific atoms involved in the interaction, the bond distances, and the nature of the interaction (e.g., covalent, ionic, hydrogen bonding, or van der Waals forces). For instance, DFT calculations can reveal the precise coordination of a metal ion with the oxygen atoms of the lower rim hydroxyl groups.

Host-Guest SystemBinding ModeCalculated Binding Energy (kcal/mol)
azobenzene-calix nih.govarene-crown-ether • Na+exo-27.4
azobenzene-calix nih.govarene-crown-ether • K+exoLess favorable than Na+
azobenzene-calix nih.govarene-crown-ether • Na+endoLess stable than exo

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of p-tert-butylcalix nih.govarene and its complexes, allowing researchers to study their behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal information about conformational changes, guest mobility, and the influence of the solvent.

MD simulations are particularly well-suited for studying the dynamic processes involved in host-guest recognition. These simulations can track the trajectory of a guest molecule as it approaches, enters, and resides within the calixarene cavity. This allows for the characterization of the pathways and energy barriers associated with complex formation and dissociation.

The mobility of the guest within the host cavity can be quantified through MD simulations by calculating properties such as the root-mean-square displacement (RMSD) of the guest over time. Classical molecular dynamics simulations have been used to study p-tert-butylcalix nih.govarene inclusion compounds with small guest molecules like xenon, nitrogen, hydrogen, and methane (B114726) nih.gov. These simulations have characterized the motion of the guests inside the calixarene cages by determining their root-mean-square displacements and velocity autocorrelation functions nih.gov. Such studies provide insights into how tightly the guest is held within the cavity and the degree of freedom it possesses.

The solvent plays a critical role in host-guest chemistry, and MD simulations are an excellent tool for investigating its influence. Explicitly including solvent molecules in the simulation allows for a realistic representation of the system and enables the study of how the solvent affects the structure, stability, and dynamics of the p-tert-butylcalix nih.govarene complexes.

MD simulations have shown that solvent molecules can compete with guest molecules for binding to the calixarene, and can also mediate host-guest interactions. For instance, a study on the complexation of metal ions by p-tert-butylcalix nih.govarene derivatives in acetonitrile solution revealed strong solvation effects nih.gov. The simulations showed that acetonitrile molecules can share the metal coordination sphere with the oxygen atoms of the calixarene, leading to an "exo" complex where the metal ion is not fully encapsulated within the cavity nih.gov. This is in contrast to the "endo" complex observed in the solid state, highlighting the significant impact of the solvent on the complex structure.

The stability of the complex in different solvents can also be assessed through MD simulations by calculating the potential of mean force (PMF) for the association of the host and guest. These calculations provide the free energy profile of the binding process, from which the stability of the complex can be determined.

Dissociation Dynamics and Response Time Modeling for Sensor Applications

Classical molecular dynamics simulations have been employed to study the dynamics of guest motion inside the cages of p-tert-butylcalix nih.govarene. nih.gov By calculating metrics like root-mean-square displacements and velocity autocorrelation functions, researchers can characterize the mobility of guest molecules such as xenon and nitrogen within the host structure. nih.gov These dynamic parameters are crucial for understanding the kinetics of guest binding and release, which are the rate-determining steps for many chemical sensors. For instance, a sensor's response time is related to the kinetics of guest association, while the recovery time is dependent on the dissociation dynamics.

Theoretical studies have also explored the free energy of guest capture by p-tert-butylcalix nih.govarene. Using the potential of mean force methodology, the free energy for hydrogen capture was determined to be less than 4.2 kJ/mol at temperatures above 200 K. researchgate.net Such calculations help in predicting the stability of the host-guest complex and the energy barriers associated with guest ingress and egress, which are essential parameters for modeling the dissociation rates and, consequently, the performance of a sensor. The interaction between the host and guest molecules, often modeled using a combination of van der Waals and electrostatic forces, dictates the binding strength and specificity, which are key determinants of sensor selectivity and sensitivity. nih.govnih.gov For example, a Quartz Crystal Microbalance (QCM) sensor functionalized with a calix nih.govarene derivative showed a significant frequency response to formaldehyde (B43269), indicating a strong interaction between the host and the analyte molecule. nih.gov

Table 1: Computational Methods in Sensor-Related Dynamics Studies

Computational Method Studied Parameter Guest Molecules Relevance to Sensor Response Reference
Classical Molecular Dynamics Root-mean-square displacement, velocity autocorrelation functions Xenon, Nitrogen Characterizes guest mobility, informing on association/dissociation kinetics. nih.gov
Potential of Mean Force Free energy of capture Hydrogen Determines thermodynamic stability of the host-guest complex, related to dissociation energy barriers. researchgate.net
Quantum Chemical (PM6, DFT) Binding energies C60 Quantifies the strength of host-guest interaction, a factor in sensor sensitivity. researchgate.net

Force Field Development and Validation for Calixarene Systems

The accuracy of molecular dynamics simulations of p-tert-butylcalix nih.govarene and its complexes heavily relies on the quality of the force field used to describe the interatomic interactions. nih.govplos.org A force field comprises the functional forms and parameter sets that calculate the potential energy of a system. usc.edu For calixarene systems, force fields must accurately represent not only the covalent bonds, angles, and dihedrals of the macrocycle but also the non-bonded van der Waals and electrostatic interactions that govern host-guest recognition.

The AMBER (Assisted Model Building with Energy Refinement) force field is frequently used for simulations involving p-tert-butylcalix nih.govarene. nih.govnih.gov To ensure its applicability, the force field must be validated against experimental data. nih.gov A common validation strategy involves simulating known crystalline phases of the compound and comparing the calculated structural properties with those determined experimentally, for instance, by X-ray diffraction.

In one study, the AMBER force field was tested by performing simulations of the high-density alpha (α) phase and the low-density beta0 (β0) phase of guest-free p-tert-butylcalix nih.govarene. nih.gov The intermolecular interactions were modeled as a sum of van der Waals interactions, with parameters taken from the AMBER force field, and electrostatic interactions. nih.gov The validation was successful, as the predicted densities of the two phases were found to be in agreement with experimental measurements at 173 K to within 5%. nih.gov This level of agreement provides confidence in the force field's ability to model the physical properties of the system accurately. This validated force field was subsequently used to study inclusion compounds with various small guest molecules. nih.gov

Table 2: Validation of AMBER Force Field for p-Tertbutylcalix nih.govarene

System Simulated Validation Metric Computational Result Experimental Result Agreement Reference
High-density α phase Density at 173 K Within 5% of experimental value Experimentally measured density ~95% nih.gov
Low-density β0 phase Density at 173 K Within 5% of experimental value Experimentally measured density ~95% nih.gov

Integrated Computational and Experimental Approaches (e.g., NMR Crystallography)

Combining computational methods with experimental data provides a powerful synergy for elucidating the structure and dynamics of p-tert-butylcalix nih.govarene host-guest complexes. rsc.org NMR crystallography is a prime example of such an integrated approach, where solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are used in concert to refine and validate structural models, often in cases where X-ray diffraction alone is challenged by issues like disorder. rsc.org

This methodology has been successfully applied to p-tert-butylcalix nih.govarene inclusion compounds with guest molecules like toluene (B28343) and pyridine (B92270). rsc.orgrsc.org In these studies, ¹H magic-angle spinning (MAS) NMR spectra reveal large complexation-induced shifts (CISs) for the guest proton resonances. rsc.orgrsc.org These shifts arise from the magnetic shielding provided by the aromatic rings of the calixarene cavity. rsc.orgrsc.org

The experimental CIS values serve as stringent benchmarks for computational models. Ab initio calculations are performed to generate theoretical CIS maps of the calixarene cavity. By positioning the guest molecule within this calculated map, theoretical CIS values can be predicted for each proton. rsc.org A strong correlation between the experimentally observed and computationally predicted shifts provides significant evidence for the specific location and orientation of the guest molecule within the host cavity. rsc.orgrsc.org For the p-tert-butylcalix nih.govarene-pyridine complex, the calculated CIS values showed good qualitative agreement with the experimental data, confirming the spatial arrangement of the guest. rsc.org This integrated approach provides detailed structural information that is often inaccessible by any single technique.

Furthermore, the combination of single-crystal X-ray diffraction and solid-state NMR has been used to characterize guest-induced distortions in the p-tert-butylcalix nih.govarene framework. acs.org For instance, guests like nitrobenzene (B124822) can induce a symmetry-reducing distortion, which can be characterized by both diffraction and NMR, providing a comprehensive picture of the static structure and dynamic interactions within the crystal lattice. acs.org

Table 3: Comparison of Experimental and Calculated ¹H Complexation-Induced Shifts (CIS) for Guest Protons in p-Tertbutylcalix nih.govarene

Guest Molecule Guest Proton Experimental CIS (ppm) Calculated CIS (ppm) Reference
Pyridine H4 -3.29 -3.76 rsc.org
Pyridine H3 -2.76 -2.44 rsc.org
Pyridine H2 -1.82 -1.19 rsc.org

Future Perspectives and Emerging Research Directions

Development of Next-Generation p-Tert-butylcalixacs.orgarene Architectures

The development of new p-tert-butylcalix acs.orgarene architectures is a cornerstone of advancing their application in host-guest chemistry and materials science. Researchers are moving beyond simple functionalization to create complex, multi-component systems with tailored properties.

One area of development involves the synthesis of novel derivatives with specific functional groups to enhance their recognition capabilities. For instance, a p-tert-butylcalix acs.orgarene derivative featuring two acid carbamothioic-n-ethoxy-methyl-ester substituent groups has been synthesized and characterized. mdpi.comresearchgate.net This modification allows for unique intermolecular interactions and the formation of supramolecular arrays. mdpi.comresearchgate.net

Another direction is the construction of larger, more complex structures. Calix acs.orgarene semitubes, which are double calixarenes linked through phenolic hydroxyl groups, have been synthesized in a single step. researchgate.net These semitubes have shown the ability to form 1:1 complexes with fullerenes like C60. researchgate.net Furthermore, hyperbranched molecules and dendrimers have been constructed from a diamide-dicalix derivative, showcasing the potential for creating large, well-defined macromolecular structures based on the calix acs.orgarene unit. researchgate.net The selective 1,3-di-O-functionalization of the p-tert-butylcalix acs.orgarene moieties is a key strategy in the synthesis of these first- and second-generation calix-dendrimers. researchgate.net

Amphiphilic calixarenes represent another class of next-generation architectures. New water-soluble triazolyl amphiphilic receptors with polyammonium headgroups have been prepared, which can form stable nanoaggregates in aqueous solutions. beilstein-journals.org These structures are particularly interesting as they combine the host-guest recognition site of the calixarene (B151959) with the properties of surfactants. beilstein-journals.org

Integration into Hybrid Supramolecular Systems

The integration of p-tert-butylcalix acs.orgarenes into hybrid supramolecular systems is a rapidly growing area of research, leading to materials with novel functions and properties. These hybrid systems combine the recognition capabilities of the calixarene with the unique characteristics of other molecular or nanoscale components.

A fundamental example of a hybrid system is the formation of inclusion compounds, where a guest molecule is encapsulated within the calixarene cavity. For example, a p-tert-butylcalix acs.orgarene derivative has been shown to include a methanol (B129727) molecule within its aromatic cavity, a phenomenon driven by favorable CH∙∙∙π interactions. mdpi.comresearchgate.net The product of crystallization from toluene (B28343) is also a 1:1 complex of p-tert-butylcalix acs.orgarene and toluene. orgsyn.org

More complex hybrid systems involve the interaction with other nanomaterials. The complexation ability of p-tert-butylcalix acs.orgarene semitubes with C60 fullerene has been investigated, demonstrating the formation of stable 1:1 complexes. researchgate.net The stability of these complexes varies depending on the specific structure of the semitube, as shown in the table below. researchgate.net

Table 1: Stability Constants of p-Tert-butylcalix acs.orgarene Semitube-C60 Complexes

Semitube Derivative Stability Constant (dm³ mol⁻¹)
3a 15
3b 203
3c 525

This table illustrates the varying complexation ability of different semitube architectures with C60.

Furthermore, the incorporation of amphiphilic calix acs.orgarenes into polydiacetylene matrices allows for the creation of covalently bonded vesicles. beilstein-journals.org These hybrid vesicles have been used for the selective detection of adenosine (B11128) diphosphate (ADP). beilstein-journals.org The tetraphenolic lower-rim of p-tert-butylcalix acs.orgarene in the cone conformation is also ideal for binding a variety of paramagnetic transition and lanthanide metals, which can then be used as metalloligands in the synthesis of polymetallic clusters. rsc.org The interaction with metal cations is a key aspect of their supramolecular chemistry, as seen in the formation of a supramolecular lithium complex where the Li+ cation is coordinated to four methanol molecules and interacts with the mono-anionic calixarene. nih.gov

Advanced Characterization Techniques in Understanding Complex Interactions

A deep understanding of the complex interactions within p-tert-butylcalix acs.orgarene systems is crucial for their rational design and application. Advanced characterization techniques provide invaluable insights into their structure, conformation, and host-guest binding phenomena.

Single-crystal X-ray diffraction is a powerful tool for elucidating the three-dimensional structure of p-tert-butylcalix acs.orgarene derivatives and their inclusion complexes. mdpi.comresearchgate.net This technique has been used to confirm the molecular structure of a derivative with carbamothioic-n-ethoxy-methyl-ester substituent groups and to reveal the inclusion of a methanol molecule within its cavity. mdpi.comresearchgate.net It also provides detailed information on the intra- and intermolecular interactions, such as hydrogen bonds and C-H∙∙∙π interactions, that govern the formation of supramolecular arrays. mdpi.com

Spectroscopic methods are also essential for characterizing these compounds. Raman spectroscopy can be used to analyze the vibrational modes of the p-tert-butyl groups, hydroxyl groups, and aromatic rings, and to observe shifts in these modes upon modification or complexation. mdpi.comresearchgate.net Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is used to confirm the molecular weight of newly synthesized derivatives. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is employed to confirm the structures of these compounds in solution. researchgate.net

Rational Design and Prediction through Advanced Computational Methodologies

Advanced computational methodologies are becoming increasingly important for the rational design and prediction of the properties of p-tert-butylcalix acs.orgarene-based systems. These methods allow for the in-silico investigation of host-guest interactions, conformational preferences, and binding energies, thus guiding synthetic efforts toward molecules with desired functionalities.

Semi-empirical quantum chemical methods, such as PM6, and Density Functional Theory (DFT) are used to calculate the binding energies of host-guest complexes. researchgate.net For example, these methods have been applied to study the complexation of C60 fullerene with p-tert-butylcalix acs.orgarene semitubes. researchgate.net The calculated binding energies helped to understand the stability of the resulting complexes and to predict the most favorable binding orientations. researchgate.net These computational studies can reveal trends in stability that correlate with the structural features of the calixarene host. researchgate.net By providing a molecular-level understanding of the forces driving complexation, computational chemistry enables the design of next-generation calixarenes with enhanced selectivity and affinity for specific guest molecules.

Q & A

Q. What are the key spectroscopic techniques for characterizing p-tert-butylcalix[4]arene derivatives, and how are they applied?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm conformational stability and substituent positions, FT-IR for functional group identification, and ESI-MS for molecular mass validation. For example, NMR studies of tetrapropoxy derivatives revealed protonation-induced conformational shifts via chemical exchange saturation transfer (CEST) experiments . IR spectroscopy is critical for tracking click chemistry reactions (e.g., azide-alkyne cycloaddition) by monitoring the disappearance of azide peaks (~2100 cm⁻¹) .

Q. How can researchers functionalize p-tert-butylcalix[4]arene to introduce binding sites for metal ions?

  • Methodological Answer : Functionalization strategies include:
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach diglycolamide (DGA) units, enabling selective metal ion coordination .
  • Nucleophilic Aromatic Substitution : Introducing heterocyclic thiols (e.g., 2-pyridinethiol) at the lower rim to enhance cation-binding affinity .
  • Amidation : Modifying the upper rim with sulfonamide or trifluoroacetamide groups to tailor host-guest interactions .

Q. What experimental protocols ensure reproducibility in synthesizing p-tert-butylcalix[4]arene derivatives?

  • Methodological Answer :
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate products.
  • Stoichiometric Control : Maintain a 1:4 molar ratio of calixarene to propargyl bromide during alkylation to avoid over-substitution .
  • Reaction Monitoring : Track progress via TLC and confirm completion using ¹H NMR .

Advanced Research Questions

Q. How does protonation alter the conformational dynamics and host-guest properties of p-tert-butylcalix[4]arene?

  • Methodological Answer : Protonation studies using ¹H NMR titration in CDCl₃ revealed that tetrapropoxy-p-tert-butylcalix[4]arene adopts a cone conformation upon interaction with HClO₄. The phenolic OH groups act as protonation sites, inducing a flattened partial cone structure that enhances cavity accessibility for guest molecules . CEST experiments further quantified exchange rates between protonated and unprotonated states, critical for designing pH-responsive sensors.

Q. What strategies improve the selectivity of p-tert-butylcalix[4]arene-based sensors for nitroaromatic explosives?

  • Methodological Answer :
  • Fluorescent Probes : Attach dimethylaminonaphthalene sulfonamide (DMANS) subunits to the lower rim, enabling selective detection of 2,4,6-trinitrophenol (TNP) via fluorescence quenching. Stern-Volmer analysis (KSV = 1.2 × 10⁴ M⁻¹) confirmed static quenching mechanisms .
  • Molecular Imprinting : Use SAW sensors with imprinted p-tert-butylcalix[4]arene membranes to detect DMMP (detection limit: 0.1 mg/m³). Selectivity is achieved by optimizing template-matrix interactions during polymerization .

Q. How do upper-rim modifications influence the catalytic activity of p-tert-butylcalix[4]arene in enzyme interactions?

  • Methodological Answer : Substituents like phenylsulfonyltrifluoroacetamidine clusters enhance interactions with ATP hydrolase. Molecular docking studies show that tetra-substituted derivatives (e.g., C-90) bind to multiple amino acid residues (e.g., Lys⁵⁶⁷, Glu⁴⁵⁹) in myosin S1, increasing ATPase activation by 40% compared to mono-substituted analogs .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in reported association constants for p-tert-butylcalix[4]arene-metal complexes?

  • Methodological Answer :
  • Standardize Conditions : Compare data under identical pH, solvent (e.g., CH₃CN vs. CHCl₃), and ionic strength.
  • Employ Multiple Techniques : Use UV-Vis titration (Benesi-Hildebrand method) alongside NMR or ITC to cross-validate binding constants .
  • Account for Conformational Flexibility : Variations in calixarene conformation (e.g., cone vs. 1,3-alternate) can lead to divergent results. X-ray crystallography or DFT calculations may clarify structural influences .

Q. What methodologies validate the interaction mechanisms between p-tert-butylcalix[4]arene and organic phosphates?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) and stoichiometry (n) during DMMP binding.
  • Computational Modeling : MD simulations reveal hydrogen bonding between phosphate oxygen and calixarene OH groups, with binding energies correlating to experimental ΔG values .
  • Competitive Assays : Introduce interferents (e.g., DIMP) to assess selectivity ratios, ensuring sensor specificity .

Tables of Key Findings

Application Key Data Reference
TNP Detection KSV = 1.2 × 10⁴ M⁻¹; LOD = 0.1 µM in H2O
DMMP Sensing Frequency shift = 350 Hz at 0.1 mg/m³; linear range: 0.1–0.6 mg/m³
ATPase Activation 40% increase in hydrolysis rate with C-90 vs. C-715
Protonation Studies Δδ (¹H NMR) = 0.8 ppm for OH groups upon HClO₄ addition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.